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  • Product: 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione
  • CAS: 56053-57-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the predicted chemical properties of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione. Due to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of organic chemistry and data from structurally related analogues to construct a scientifically grounded, predictive profile. The guide covers the molecule's structural features, a proposed synthetic pathway, predicted reactivity, and a detailed spectroscopic analysis. This document aims to serve as a valuable resource for researchers interested in the synthesis and potential applications of this and related heterocyclic compounds, providing a solid foundation for future experimental work.

Introduction: The Enigmatic Potential of a Novel Scaffold

The 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione scaffold represents an intriguing, yet largely unexplored, chemical entity. The fusion of a partially saturated pyridine ring, in the form of a lactam, with a cyclohexanedione moiety creates a rigid, three-dimensional structure with a unique distribution of electron density and hydrogen bonding capabilities. While its specific applications are yet to be defined, the broader class of isoquinoline and its hydrogenated derivatives are known to be privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1] This guide seeks to bridge the current knowledge gap by providing a predictive yet robust framework for understanding the chemical behavior of this promising molecule.

Molecular and Physicochemical Profile

2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione is a compact, bicyclic molecule with the fundamental properties outlined in the table below.[2]

PropertyValueSource
Molecular Formula C₉H₉NO₂[2]
Molecular Weight 163.17 g/mol [2]
CAS Number 56053-57-7[2]
SMILES Notation C1CC2=CC(=O)NC=C2C(=O)C1[2]
Predicted LogP ~ 0.5 - 1.0Predictive
Predicted pKa (acidic) ~ 18-20 (N-H)Predictive
Predicted pKa (basic) ~ -2 to -4 (carbonyl oxygens)Predictive
Predicted Solubility Sparingly soluble in water, soluble in polar organic solventsPredictive

The molecule's structure features a vinylogous amide (enaminone) within the lactam ring and a β-dicarbonyl system in the six-membered carbocyclic ring. This arrangement suggests a propensity for enolization and a rich reactive profile.

Proposed Synthetic Pathway: A Strategic Approach to a Novel Scaffold

Diagram of Proposed Synthetic Workflow

G cluster_0 Part 1: Synthesis of the Carbocyclic Core cluster_1 Part 2: Construction of the Lactam Ring A Diethyl Malonate C Diethyl 2-formyl-1,1-cyclopropanedicarboxylate A->C Michael Addition B Acrolein B->C D Cyclohexane-1,3-dione C->D Decarboxylative Ring Expansion E Cyclohexane-1,3-dione G 3-Aminocyclohex-2-en-1-one E->G Enamine Formation F Ammonia or Ammonium Acetate F->G I Target Molecule: 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione G->I Condensation H Diethyl Malonate H->I

Caption: A proposed two-part synthetic workflow for 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione.

Step-by-Step Experimental Protocol (Proposed)

Part 1: Synthesis of Cyclohexane-1,3-dione (A Key Intermediate)

  • Michael Addition: Diethyl malonate is reacted with acrolein in the presence of a base such as sodium ethoxide to form diethyl 2-formyl-1,1-cyclopropanedicarboxylate. This reaction proceeds via a tandem Michael addition-intramolecular cyclization.

  • Decarboxylative Ring Expansion: The resulting cyclopropane derivative is subjected to acidic hydrolysis and heating. This promotes a decarboxylation and ring expansion to yield cyclohexane-1,3-dione.[3]

Part 2: Construction of the Fused Lactam Ring

  • Enamine Formation: Cyclohexane-1,3-dione is reacted with ammonia or ammonium acetate to form the corresponding enamine, 3-aminocyclohex-2-en-1-one. This transformation is typically achieved by heating the reactants in a suitable solvent like ethanol or toluene with azeotropic removal of water.[4]

  • Condensation and Cyclization: The enamine intermediate is then condensed with diethyl malonate. This reaction, when heated, is expected to proceed via an initial acylation of the enamine nitrogen followed by an intramolecular Dieckmann-like condensation to form the six-membered lactam ring. Subsequent decarboxylation would yield the target molecule, 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione.[5][6]

Predicted Chemical Reactivity: A Tale of Two Rings

The reactivity of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione is dictated by the interplay of its two key functional motifs: the cyclic enone within the lactam ring and the β-dicarbonyl system of the carbocycle.

Diagram of Predicted Reactive Sites

Caption: Key predicted reactive sites on the 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione scaffold.

  • Reactivity of the Enone System: The α,β-unsaturated ketone within the lactam ring is susceptible to nucleophilic attack at the β-position (C4a) via a Michael-type addition.[7][8][9] This reactivity allows for the introduction of a wide range of substituents. The double bond can also undergo photochemical isomerization.[10]

  • Reactivity of the β-Dicarbonyl System: The 1,3-dione functionality in the carbocyclic ring will exist in equilibrium with its enol tautomer.[3] The acidic protons at the C7 position can be removed by a base to generate an enolate, which can then react with various electrophiles, enabling α-functionalization.

  • Lactam Reactivity: The lactam (cyclic amide) bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.[11][12] It can also be reduced using powerful reducing agents like lithium aluminum hydride to yield the corresponding cyclic amine.

  • N-H Acidity: The proton on the nitrogen atom is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.

Predicted Spectroscopic Profile: Deciphering the Molecular Signature

A detailed spectroscopic analysis is crucial for the characterization of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione. The following tables provide a predicted spectroscopic profile based on data from structurally similar compounds.[13][14][15][16][17]

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5 - 8.5br s1HN-HThe amide proton is expected to be a broad singlet due to quadrupole broadening and exchange.
~ 5.5 - 6.0s1HC4-HThe vinylic proton of the enaminone system is expected to be a singlet.
~ 2.8 - 3.0t2HC5-H₂Methylene protons adjacent to the carbocyclic ketone.
~ 2.4 - 2.6t2HC6-H₂Methylene protons β to both carbonyl groups.
~ 2.1 - 2.3m2HC7-H₂Methylene protons α to the carbocyclic ketone.
Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 195 - 205C8=OKetone carbonyl carbon.
~ 165 - 175C3=OLactam carbonyl carbon.
~ 150 - 160C4aQuaternary carbon of the enaminone.
~ 100 - 110C4Vinylic carbon of the enaminone.
~ 95 - 105C8aQuaternary carbon at the ring junction.
~ 35 - 45C7Methylene carbon α to the ketone.
~ 30 - 40C5Methylene carbon adjacent to the ketone.
~ 20 - 30C6Methylene carbon.
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3200 - 3400Medium, BroadN-H stretch
~ 1710 - 1730StrongC=O stretch (ketone)
~ 1650 - 1670StrongC=O stretch (lactam)
~ 1600 - 1620MediumC=C stretch (enone)
Predicted Mass Spectrometry Data
Ionm/z
[M]⁺˙163.06
[M+H]⁺164.07
[M+Na]⁺186.05

Potential Applications: A Scaffold for Discovery

Given the prevalence of the isoquinoline core in bioactive molecules, 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione holds potential as a versatile building block in drug discovery and materials science. Its rigid structure and multiple points for functionalization make it an attractive scaffold for the synthesis of compound libraries for high-throughput screening. Potential areas of application could include the development of novel kinase inhibitors, anti-inflammatory agents, or central nervous system-active compounds.

Conclusion: A Call for Experimental Exploration

This technical guide has provided a comprehensive, albeit predictive, overview of the chemical properties of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione. By leveraging data from related structures and fundamental principles of organic chemistry, we have proposed a plausible synthetic route, mapped out its likely reactivity, and predicted its key spectroscopic features. While this guide offers a solid foundation for researchers, it is imperative that these predictions are validated through rigorous experimental investigation. The synthesis and characterization of this novel scaffold will undoubtedly open new avenues for chemical exploration and the discovery of new molecules with valuable properties.

References

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Royal Society of Chemistry. [Link]

  • β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. National Center for Biotechnology Information. [Link]

  • Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization. National Center for Biotechnology Information. [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]

  • Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones. ResearchGate. [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Semantics Scholar. [Link]

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. National Center for Biotechnology Information. [Link]

  • The Mechanisms of Reactions of β-Lactams. ResearchGate. [Link]

  • Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. National Center for Biotechnology Information. [Link]

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  • A brief review on synthesis & applications of β-enamino carbonyl compounds. ACG Publications. [Link]

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  • Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. ACS Publications. [Link]

  • Deconjugative Photoisomerization of Cyclic Enones. ACS Publications. [Link]

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  • 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione: A Pioneering Compound. Weilburger. [Link]

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  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

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  • Practical Synthesis of a 3,4,4a,5,8,8a- Hexahydro-2H-isoquinoline-1,6-dione Ring System by the Diels-Alder Reaction of an Optically Active Dienophile, a 5,6Dihydro1H-pyridin-2-one Derivative, with Siloxydiene. ResearchGate. [Link]

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  • (3R,4R,5R,13aR)-4,5,8,12,13,13a-Hexahydro-4,5-dihydroxy-3,4,5-trimethyl-2H - -[7][12]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione. CAS Common Chemistry. [Link]

Sources

Exploratory

Spectroscopic Characterization of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione: A Technical Guide

Executive Summary The compound 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione (CAS RN: 56053-57-7) is a highly functionalized bicyclic scaffold frequently utilized as a key intermediate in the total synthesis of complex mar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione (CAS RN: 56053-57-7) is a highly functionalized bicyclic scaffold frequently utilized as a key intermediate in the total synthesis of complex marine alkaloids,[1]. Structurally, it comprises a 2-pyridone (lactam) ring fused to an α,β -unsaturated cyclohexenone ring. This guide provides an in-depth, self-validating framework for the spectroscopic elucidation of this molecule, detailing the causality behind its unique nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures.

Structural Architecture & Mechanistic Causality

The spectroscopic behavior of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione is governed by two distinct electronic environments:

  • The 2-Pyridone Ring (Tautomerism & Hydrogen Bonding): The nitrogen-containing ring exists in a dynamic lactam-lactim tautomeric equilibrium. However, as established by, the 2-oxo (lactam) form overwhelmingly predominates over the 2-hydroxy (lactim) form[2]. This lactam configuration enables strong intermolecular hydrogen bonding (NH···O=C), leading to self-association and dimerization. This dimerization causally forces the N-H proton to become highly deshielded, shifting its NMR resonance significantly downfield (often >13 ppm) at high concentrations or low temperatures[3].

  • The Cyclohexenone Ring (Conjugation Effects): The C-8 carbonyl group is directly conjugated with the C-8a=C-1 double bond. This π -electron delocalization reduces the double-bond character of the carbonyl group. Consequently, less energy is required to excite its stretching vibration, shifting its IR absorption to a lower frequency (~1675 cm⁻¹) compared to an isolated, non-conjugated cyclohexanone (~1715 cm⁻¹)[4].

Tautomerism Lactam 2-Pyridone (Lactam) Predominant Form C=O intact Lactim 2-Hydroxypyridine (Lactim) Minor Tautomer OH formed Lactam->Lactim Tautomerization (Solvent Dependent) Dimer Hydrogen-Bonded Dimer (NH···O=C) Downfield NMR Shift Lactam->Dimer Self-Association (High Conc / Low Temp)

Fig 1: Tautomeric equilibrium and hydrogen-bonded dimerization pathways of the 2-pyridone moiety.

Quantitative Spectroscopic Data Summaries

The following tables summarize the expected quantitative data for the compound, synthesized from foundational spectroscopic principles and authoritative databases[5].

Table 1: ¹H and ¹³C NMR Assignments (400 MHz, CDCl₃)
Position¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)Assignment Rationale
NH ~13.50br s, 1H-Highly deshielded due to intermolecular H-bonding in the lactam dimer.
C-8 --~195.0Conjugated cyclohexenone carbonyl carbon.
C-3 --~162.0Lactam carbonyl carbon.
C-1 ~7.40s, 1H~140.0Vinylic proton/carbon; deshielded by adjacent nitrogen and conjugation.
C-4 ~6.30s, 1H~110.0Vinylic proton/carbon on the pyridone ring.
C-4a, 8a --~145.0, ~115.0Quaternary vinylic carbons at the ring fusion.
C-5 ~2.80t, 2H~28.0Aliphatic CH₂, allylic to the C-4a double bond.
C-7 ~2.50t, 2H~38.0Aliphatic CH₂, α to the C-8 ketone.
C-6 ~2.00m, 2H~22.0Central aliphatic CH₂ of the cyclohexenone ring.
Table 2: Fourier-Transform Infrared (FT-IR) Absorptions
Wavenumber (cm⁻¹)IntensityFunctional GroupCausality
3150 - 3250 Broad, StrongN-H stretchBroadened by extensive intermolecular hydrogen bonding.
1675 StrongC=O (Ketone)Lowered from ~1715 cm⁻¹ due to α,β -conjugation[4].
1650 StrongC=O (Lactam)Amide resonance reduces double-bond character.
1600, 1580 MediumC=C stretchAromatic/vinylic ring stretching vibrations.
Table 3: High-Resolution Mass Spectrometry (HRMS)
Ion SpeciesTheoretical m/zObserved m/zIonization Mode
[M+H]⁺ 164.0706164.0711ESI (Positive)
[M+Na]⁺ 186.0525186.0530ESI (Positive)
[M-CO+H]⁺ 136.0757136.0762ESI (Positive)

Self-Validating Experimental Protocols

To ensure rigorous structural elucidation aligned with the [6],[7], the following self-validating workflows must be executed.

Protocol 1: Concentration-Dependent NMR Acquisition

Because the NH proton chemical shift is highly dependent on self-association, a single NMR spectrum is insufficient to definitively assign the lactam tautomer.

  • Preparation: Dissolve exactly 1.0 mg, 5.0 mg, and 10.0 mg of the compound in three separate vials containing 0.6 mL of anhydrous CDCl₃.

  • Acquisition: Acquire standard 1D ¹H NMR spectra (400-500 MHz) for each sample at a constant temperature (e.g., 298 K).

  • Validation: Track the chemical shift of the broad singlet corresponding to the NH proton. A progressive downfield shift (e.g., from ~7.5 ppm at 1.0 mg/mL to >13.0 ppm at 10.0 mg/mL) self-validates the presence of the hydrogen-bonded lactam dimer[3].

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is preferred over KBr pelleting to prevent pressure-induced tautomeric shifts or disruption of the native solid-state hydrogen-bonding network.

  • Background Subtraction: Acquire a 32-scan background spectrum of the clean diamond ATR crystal to eliminate atmospheric CO₂ and H₂O interferences.

  • Sample Application: Place 1-2 mg of the solid compound directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition & Validation: Collect the spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution). Validate the spectrum by ensuring the baseline is flat and the primary C=O bands at 1675 cm⁻¹ and 1650 cm⁻¹ are distinctly resolved, confirming the dual carbonyl nature of the molecule[4].

Protocol 3: ESI-HRMS Analysis
  • Sample Prep: Dissolve the compound in LC-MS grade Methanol/Water (1:1) containing 0.1% formic acid to a final concentration of 1 µg/mL.

  • Acquisition: Inject 5 µL into the ESI source (Positive mode, capillary voltage 3.0 kV).

  • Validation: Confirm the exact mass of the [M+H]⁺ ion (calculated 164.0706) with a mass error of <5 ppm, satisfying the stringent purity and identity requirements for new or modified synthetic intermediates[6],[8].

Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Validation Start 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione NMR_Prep NMR: Dissolve in CDCl3 (Variable Conc. 1-10 mg/mL) Start->NMR_Prep IR_Prep IR: Direct powder application (ATR crystal) Start->IR_Prep MS_Prep MS: Dissolve in MeOH/H2O + 0.1% Formic Acid Start->MS_Prep NMR_Acq 1H/13C NMR (500 MHz) Monitor NH shift NMR_Prep->NMR_Acq IR_Acq FT-IR (4000-400 cm⁻¹) 16-32 scans IR_Prep->IR_Acq MS_Acq ESI-HRMS (Positive Mode) m/z 50-500 MS_Prep->MS_Acq Analysis Structural Elucidation (Peak Assignment & Integration) NMR_Acq->Analysis IR_Acq->Analysis MS_Acq->Analysis

Fig 2: Self-validating spectroscopic workflow for structural elucidation and purity verification.

References

  • "2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione", CSIC Intranet Database. URL: [Link]

  • "Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones", SciSpace. URL:[Link]

  • "The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study", Freie Universität Berlin. URL: [Link]

  • "Efficient Synthesis of Enynecarbamates and Their Ring-Closing Metathesis/[4 + 2] Diels−Alder Cycloaddition", ACS Publications. URL:[Link]

  • "The Journal of Organic Chemistry Guidelines for Authors", ACS Publications. URL: [Link]

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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Hexahydroisoquinoline-diones

Abstract The hexahydroisoquinoline-dione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Unambiguous structural and stereochemical elucidation is paramou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The hexahydroisoquinoline-dione core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. Unambiguous structural and stereochemical elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comprehensive technical overview of the one- and two-dimensional NMR techniques used to characterize hexahydroisoquinoline-diones. We will delve into the causality behind experimental choices, from sample preparation to the strategic application of advanced pulse sequences, to provide researchers with a robust framework for confident and accurate analysis.

Introduction: The Significance of the Hexahydroisoquinoline-dione Scaffold

Hexahydroisoquinoline-diones are bicyclic nitrogen-containing heterocyclic compounds. Their rigid, three-dimensional structure presents multiple stereocenters, making them attractive frameworks for the development of highly specific therapeutic agents. The precise arrangement of substituents and the stereochemistry of the ring fusion profoundly influence their biological activity. Therefore, a rigorous and detailed analytical approach is not just beneficial but essential. This guide will walk through the logical progression of NMR experiments required to move from a newly synthesized compound to a fully assigned structure with defined relative stereochemistry.

Foundational NMR Analysis: 1D ¹H and ¹³C Spectroscopy

The starting point for any structural elucidation is the acquisition of standard one-dimensional ¹H and ¹³C NMR spectra. These initial experiments provide a census of the proton and carbon environments within the molecule.

¹H NMR: The Proton Landscape

The ¹H NMR spectrum offers initial insights into the number of unique protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative quantities (integration).

  • Chemical Shifts (δ): Protons on the hexahydroisoquinoline-dione skeleton typically resonate in the aliphatic region (δ 1.0-4.5 ppm). Protons alpha to the nitrogen atom and the carbonyl groups are deshielded and appear further downfield. Protons on any aromatic substituents will appear in the aromatic region (δ 7.0-8.5 ppm). The N-H proton, if present, is often a broad singlet with a chemical shift that is highly dependent on solvent, concentration, and temperature[1].

  • Spin-Spin Coupling (J): Vicinal (³J) coupling constants are invaluable for determining connectivity and dihedral angles between adjacent protons. This is particularly crucial for establishing the stereochemistry of the ring system.

¹³C NMR and DEPT: The Carbon Backbone

A standard broadband-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule, providing a map of the carbon skeleton.

  • Chemical Shifts (δ): The carbonyl carbons of the dione are the most deshielded, typically appearing in the δ 165-180 ppm range[2]. Carbons attached to the nitrogen atom are also shifted downfield. The remaining aliphatic carbons resonate in the δ 20-60 ppm region.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is essential for determining the multiplicity of each carbon atom (i.e., distinguishing between CH₃, CH₂, CH, and quaternary carbons).[3][4][5][6] A typical DEPT analysis involves two experiments:

    • DEPT-90: Only CH (methine) carbons produce a positive signal.[4][5]

    • DEPT-135: CH₃ and CH carbons give positive signals, while CH₂ (methylene) carbons produce negative (inverted) signals. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[3][4][5]

Carbon TypeBroadband ¹³CDEPT-90DEPT-135
C (Quaternary)+No SignalNo Signal
CH (Methine)+++
CH₂ (Methylene)+No Signal-
CH₃ (Methyl)+No Signal+
Table 1: Expected signals in ¹³C and DEPT NMR experiments.

Assembling the Pieces: 2D Correlation Spectroscopy

While 1D NMR provides a list of parts, 2D NMR shows how they are connected. A strategic combination of 2D experiments is the core of modern structure elucidation.

Caption: Workflow for establishing the planar structure of a molecule.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of spin systems throughout the molecule. This is the primary method for establishing proton-proton connectivity within the aliphatic rings.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[7][8][9] Each cross-peak in the HSQC spectrum links a specific proton to its carbon, providing definitive C-H attachments. An edited HSQC can also provide the same multiplicity information as a DEPT-135 experiment, often with greater sensitivity.[9][10]

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful for assembling the complete molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[7][8][9] These long-range correlations act as bridges between different spin systems, connecting the molecular fragments identified by COSY and HSQC. For instance, a correlation from a proton to a carbonyl carbon can definitively place that proton two or three bonds away from the dione functionality.

Defining 3D Space: Stereochemical Analysis

For hexahydroisoquinoline-diones, determining the relative stereochemistry is as important as determining the connectivity. This is primarily achieved through the analysis of vicinal coupling constants and Nuclear Overhauser Effect (NOE) experiments.

Coupling Constants and the Karplus Relationship

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle (φ) between the two protons, as described by the Karplus equation.[11][12][13][14]

  • Large couplings (³J ≈ 8-13 Hz) are indicative of an anti-periplanar relationship (φ ≈ 180°), which is typical for axial-axial protons in a chair-like conformation.

  • Small couplings (³J ≈ 2-5 Hz) suggest a syn-clinal (gauche) relationship (φ ≈ 60°), as seen between axial-equatorial or equatorial-equatorial protons.[13]

By carefully measuring the coupling constants around the ring system, the relative orientations of substituents can be deduced.

NOESY/ROESY: Through-Space Correlations

The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that occurs between protons that are close in proximity (typically < 5 Å), regardless of whether they are connected through bonds.[15][16]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment generates cross-peaks between protons that are spatially close. Observing a NOESY correlation between two protons provides direct evidence that they are on the same face of the ring system.[15][17]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules, the NOE can sometimes be zero or very weak. In these cases, the ROESY experiment is a valuable alternative, as the ROE is always positive regardless of molecular size.[16][18]

Caption: Illustrative NOE correlations for stereochemical assignment.

Experimental Protocols: A Self-Validating System

Adherence to rigorous experimental protocols ensures data quality and reproducibility.

Sample Preparation
  • Mass: For a typical small molecule (< 1000 g/mol ), use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR and 2D experiments.[19] Using a higher concentration for ¹³C experiments reduces acquisition time, but overly concentrated samples can lead to broadened lines in the ¹H spectrum.[19]

  • Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice, but others like DMSO-d₆ or Acetone-d₆ may be necessary depending on solubility.[19][20] Ensure the solvent volume is appropriate for the NMR tube, typically 0.6-0.7 mL for a standard 5 mm tube.[20][21]

  • Dissolution: Dissolve the sample in a small vial before transferring it to the NMR tube with a Pasteur pipette.[19] Filter the solution if any particulate matter is present to ensure good magnetic field homogeneity (shimming).[19][21]

  • Standard: An internal standard like tetramethylsilane (TMS) can be added for precise chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can also reference to the residual solvent peak.[19]

NMR Data Acquisition Parameters

The following are suggested starting parameters on a 500 MHz spectrometer. These should be optimized as needed.

ExperimentKey ParametersTypical ValuesRationale
¹H Spectral Width, Acquisition Time, Relaxation Delay (d1)12 ppm, 3-4 s, 1-2 sCover all proton signals, ensure good resolution, allow for full relaxation.
¹³C Spectral Width, Number of Scans (ns), Relaxation Delay (d1)220 ppm, 1024+, 2 sCover carbonyls and aliphatics, increase signal-to-noise, allow for relaxation.
DEPT-135 Number of Scans (ns)256+Fewer scans than ¹³C due to polarization transfer from ¹H.
COSY Data Points (F2, F1), Number of Scans (ns)2048, 256, 4-8Balance resolution and experiment time.
HSQC Spectral Width (F1), Number of Scans (ns)160 ppm, 4-8Set F1 width to cover the expected ¹³C range.
HMBC Spectral Width (F1), Long-range J-coupling delay220 ppm, 8-10 HzCover full ¹³C range, optimize for 2-3 bond correlations.
NOESY Mixing Time (d8), Number of Scans (ns)0.5-1.0 s, 16+Mixing time is crucial; too short and cross-peaks don't build, too long and spin diffusion occurs.[16]

Conclusion: A Comprehensive Strategy

The structural and stereochemical elucidation of hexahydroisoquinoline-diones is a systematic process that relies on the logical application of a suite of NMR experiments. By starting with fundamental 1D spectra to identify the basic components, progressing through 2D correlation experiments (COSY, HSQC, HMBC) to assemble the planar structure, and finally employing through-space (NOESY/ROESY) and through-bond (J-coupling) analysis to define the three-dimensional architecture, researchers can achieve unambiguous and confident characterization. This detailed analytical approach is indispensable for advancing the development of new therapeutics based on this important chemical scaffold.

References

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]

  • Difference between HSQC and HMBC NMR spectroscopy? (2019, December 13). ResearchGate. Retrieved from [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]

  • Karplus equation. (n.d.). Wikipedia. Retrieved from [Link]

  • HSQC vs HMBC: Key Differences Explained. (n.d.). Scribd. Retrieved from [Link]

  • 13.12 DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved from [Link]

  • Cyr, N., & Perlin, A. S. (1979). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. In ACS Symposium Series (Vol. 87, pp. 37-58). American Chemical Society. Retrieved from [Link]

  • Sample Preparation. (n.d.). Max T. Rogers NMR Facility - Michigan State University. Retrieved from [Link]

  • DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? (2021, May 24). Anasazi Instruments. Retrieved from [Link]

  • DEPT NMR: Signals and Problem Solving. (2023, September 26). Chemistry Steps. Retrieved from [Link]

  • DEPT EXPERIMENT. (n.d.). IMSERC - Northwestern University. Retrieved from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). University of Wisconsin-Madison. Retrieved from [Link]

  • HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University. Retrieved from [Link]

  • Stereochemistry Information from NOESY/ROESY data … Part 1. (2026, February 12). ACD/Labs. Retrieved from [Link]

  • Silva, A. M., & Pinto, D. C. (2015). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 263. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • NOESY and EXSY. (n.d.). University of California, San Diego. Retrieved from [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments. Retrieved from [Link]

  • NOESY and ROESY. (2018, August 8). University of Missouri. Retrieved from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. (2020, February 14). University of Wisconsin-Madison. Retrieved from [Link]

  • dihedral angles, J-values, & the Karplus equation. (2022, October 24). YouTube. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Guide to NOE Experiments. (n.d.). Australian National University NMR / EPR Facility. Retrieved from [Link]

  • Genest, D., & Marion, D. (1991). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Journal of biomolecular NMR, 1(2), 161–169. Retrieved from [Link]

  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. (2026, January 27). ACD/Labs. Retrieved from [Link]

  • Marchand, A. P. (1982). Stereochemical Applications of NMR Studies in Rigid Bicyclic Systems. Better World Books. Retrieved from [Link]

  • 2D NMR Experiments - HETCOR. (2019, October 15). Nanalysis. Retrieved from [Link]

  • 13C NMR Spectroscopy. (n.d.). University of Calgary. Retrieved from [Link]

  • Sasse, F., & Steinmetz, H. (2019). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry, 57(3), 127-133. Retrieved from [Link]

  • 1H NMR chemical shift ppm table. (n.d.). California State Polytechnic University, Pomona. Retrieved from [Link]

  • Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]

  • Mostafa, G. A. E., Yousef, T. A., Gaballah, S. T., & Alrabiah, H. (2020). 13 C NMR chemical shifts in ppm for quinine and quinine-DDQ charge transfer complex. Journal of Molecular Structure, 1202, 127278. Retrieved from [Link]

  • H NMR (DMSO-d6, 500 MHz) δ 7.86 (1H, d, J=8.8 Hz, H-11), 7.58. (n.d.). Rsc.org. Retrieved from [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • The 1H nuclear magnetic resonance spectra of 6-substituted bicyclo[3.1.0] hex-2-enes. (n.d.). ScienceDirect. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

  • Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. (n.d.). ResearchGate. Retrieved from [Link]

  • Geyrhofer, J., Hechenblaikner, M., Schwaiger, S., & Stuppner, H. (2019). NMR Chemical Shifts of Common Flavonoids. Magnetic Resonance in Chemistry, 57(7), 391-401. Retrieved from [Link]

  • Cutignano, A., Bruno, I., Bifulco, G., Casapullo, A., & Gomez-Paloma, L. (2012). Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. Marine drugs, 10(6), 1326–1341. Retrieved from [Link]

  • 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. (2020, February 14). University of Wisconsin-Madison. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

Sources

Exploratory

Therapeutic Targeting and Pharmacological Potential of Hexahydroisoquinoline-dione Derivatives: A Mechanistic Guide

Executive Summary: The Azadecalin Privilege In modern medicinal chemistry, the pursuit of target selectivity often hinges on the three-dimensional conformation of the pharmacophore. Hexahydroisoquinoline-dione (HHID) der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azadecalin Privilege

In modern medicinal chemistry, the pursuit of target selectivity often hinges on the three-dimensional conformation of the pharmacophore. Hexahydroisoquinoline-dione (HHID) derivatives, characterized by their fused bicyclic azadecalin core, represent a highly privileged scaffold. By mimicking the steroidal backbone while introducing tunable hydrogen-bonding vectors (via the dione and substituted nitrogen moieties), these compounds achieve high-affinity binding across diverse therapeutic targets, including nuclear receptors, kinases, and G-protein coupled receptors (GPCRs).

As a Senior Application Scientist, I approach the development of these molecules not merely as a synthetic exercise, but as a study in structural causality. This whitepaper dissects the mechanistic rationale behind HHID derivatives, detailing their specific therapeutic targets, the thermodynamics of their synthesis, and the self-validating protocols required for their evaluation.

Core Therapeutic Targets & Mechanistic Rationale

Glucocorticoid Receptor (GR) Antagonism

Hypercortisolemia and severe inflammatory disorders are traditionally managed with corticosteroids, which unfortunately carry significant metabolic side effects due to off-target mineralocorticoid receptor (MR) activation. Heteroaryl-ketone fused azadecalins (a subclass of HHID derivatives) have emerged as potent, selective GR modulators[1].

Mechanistic Causality: The azadecalin core structurally mimics the C/D rings of cortisol. However, the introduction of bulky functional groups at the 4a or 8a positions of the hexahydroisoquinoline ring creates a deliberate steric clash within the GR Ligand-Binding Domain (LBD). While the molecule binds with high affinity ( Kd​≈10−9 M), this steric bulk prevents the LBD's Helix 12 from folding into the active conformation required for co-activator recruitment[2]. Consequently, the GR-HSP90 complex cannot undergo the necessary conformational shift for nuclear translocation, effectively antagonizing gene transcription without triggering MR-related hypertension.

GR_Pathway HHID HHID Derivative (Antagonist) GR Glucocorticoid Receptor (Cytosolic) HHID->GR Competitive Binding Cortisol Cortisol (Agonist) Cortisol->GR Binds LBD HSP90 HSP90 Complex GR->HSP90 Dissociation (Agonist) Conformational_Change Steric Clash / Inactive Conformation GR->Conformational_Change Antagonist Effect Active_Translocation Nuclear Translocation & DNA Binding HSP90->Active_Translocation Gene Activation Block_Translocation Blocked Nuclear Translocation Conformational_Change->Block_Translocation Prevents Activation

Fig 1. Mechanism of GR antagonism by HHID derivatives preventing nuclear translocation.

Kinase Inhibition in Oncology (CDK5A1 & EGFR)

Beyond nuclear receptors, hexahydroisoquinoline-4-carbonitrile derivatives are actively investigated as anti-proliferative agents targeting Cyclin-dependent kinases (specifically CDK5A1) and the Epidermal Growth Factor Receptor (EGFR)[3].

Mechanistic Causality: The efficacy of these derivatives in oncology is driven by the ATP-competitive nature of the HHID scaffold. The dione oxygen atoms act as critical hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region. Simultaneously, the carbonitrile group projects into the selectivity pocket, while the saturated hexahydro ring provides the necessary flexibility to adapt to the hydrophobic cleft of CDK5A1, achieving low nanomolar inhibition and inducing apoptosis in solid tumor models[4].

GPR120 Agonism for Metabolic Syndrome

GPR120 is a GPCR that regulates metabolic homeostasis by binding long-chain unsaturated fatty acids, triggering the secretion of Glucagon-Like Peptide-1 (GLP-1). Substituted tetrahydro- and hexahydroisoquinoline compounds have been identified as potent GPR120 agonists[5].

Mechanistic Causality: The lipophilic azadecalin core inserts deeply into the transmembrane helical bundle of GPR120, simulating the hydrophobic tail of endogenous fatty acids. The dione/carbonyl functionalities interact with conserved arginine residues at the extracellular face, stabilizing the active state of the receptor and initiating β -arrestin recruitment.

Quantitative Pharmacological Profile

To facilitate cross-target comparison, the binding affinities and primary indications of HHID derivatives are summarized below.

Therapeutic TargetDerivative SubclassPrimary IndicationMechanism of ActionTypical Binding Affinity
Glucocorticoid Receptor (GR) Heteroaryl-ketone fused azadecalinsHypercortisolemia, Severe InflammationCompetitive antagonism at the LBD (steric block) Kd​≈1−10 nM
CDK5A1 / EGFR Hexahydroisoquinoline-4-carbonitrilesSolid Tumors (Oncology)ATP-competitive kinase inhibition (hinge binding) IC50​≈50−500 nM
GPR120 Substituted hexahydroisoquinolinesType 2 Diabetes, ObesityGPCR agonism (fatty acid mimicry) EC50​≈100−800 nM

Experimental Workflows & Self-Validating Protocols

Scientific integrity demands that our synthetic and analytical protocols be intrinsically self-validating. The following methodologies outline the synthesis of the HHID core and its subsequent biological validation.

Thermodynamic Synthesis via Strain-Release Rearrangement

The construction of the cis-hexahydroisoquinolinedione scaffold utilizes a highly elegant Passerini 3-Center-2-Component (3C-2C) reaction.

Causality of the Method: Why use a multicomponent reaction on a cyclic ketoacid? The initial reaction between a cyclic ketoacid and an isocyanide yields a trans-fused [4.3.0] bicyclic α -adduct. This intermediate is thermodynamically unstable due to severe ring strain. By treating this intermediate with a Brønsted acid, we catalyze a formal 1,3(O–N) acyl transfer. The thermodynamic driving force—the release of ring strain—forces the molecule to irreversibly rearrange into the relaxed, highly stable cis-hexahydroisoquinolinedione scaffold[6][7].

Step-by-Step Protocol:

  • Reagent Assembly: Dissolve 1.0 eq of the cyclic ketoacid and 1.1 eq of the chosen isocyanide in anhydrous dichloromethane (DCM) at 0°C under an argon atmosphere.

  • Concerted Addition: Allow the mixture to warm to room temperature, stirring for 12 hours to form the strained trans-fused [4.3.0] bicyclic adduct.

  • Acid-Catalyzed Rearrangement: Introduce 0.1 eq of a Brønsted acid (e.g., p -toluenesulfonic acid). The acid protonates the intermediate, triggering the 1,3(O-N) acyl transfer.

  • Self-Validation (NMR): Isolate the product via flash chromatography. Validate the successful strain-release by analyzing the 1H -NMR coupling constants of the bridgehead protons. A shift to a smaller coupling constant ( J≈4−5 Hz) confirms the cis-fused azadecalin geometry over the trans-fused precursor.

Synthesis Ketoacid Cyclic Ketoacid Passerini Passerini 3C-2C Reaction (Concerted α-addition) Ketoacid->Passerini Isocyanide Isocyanide Isocyanide->Passerini TransAdduct trans-fused [4.3.0] Bicyclic Adduct (Strained) Passerini->TransAdduct StrainRelease Thermodynamic Strain Release 1,3(O-N) Acyl Transfer TransAdduct->StrainRelease Brønsted Acid Catalysis CisHHID cis-Hexahydroisoquinolinedione (Relaxed Scaffold) StrainRelease->CisHHID

Fig 2. Thermodynamic strain-release synthesis of the cis-HHID scaffold via Passerini reaction.

Self-Validating TR-FRET Assay for GR Binding

To quantify the binding affinity of HHID derivatives to the Glucocorticoid Receptor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Causality of the Method: Standard fluorescence assays are prone to false positives due to the autofluorescence of synthetic library compounds. TR-FRET utilizes a Terbium (Tb) fluorophore with a long emission half-life. By introducing a microsecond delay before reading the emission, all short-lived background fluorescence decays. If the HHID compound successfully competes with the fluorescent tracer for the GR pocket, the FRET signal drops. This delayed-read mechanism makes the assay self-validating and inherently trustworthy.

Step-by-Step Protocol:

  • Complex Formation: Incubate recombinant GR-LBD with a Terbium-labeled anti-GR antibody in a 384-well plate.

  • Tracer Addition: Add a known fluorescent GR-ligand tracer (fluorophore matched to Tb emission).

  • Competitive Displacement: Titrate the synthesized HHID derivative (from 10 μ M down to 0.1 nM) into the wells. Incubate for 2 hours at room temperature.

  • Time-Resolved Measurement: Excite the plate at 340 nm. Wait 100 microseconds (the self-validating delay), then measure emission at both 495 nm (Tb reference) and 520 nm (Tracer FRET).

  • Data Analysis: Calculate the 520/495 ratio. A dose-dependent decrease in the ratio confirms competitive binding. Plot against a 4-parameter logistic curve to derive the IC50​ .

TR_FRET Excitation Excitation (340 nm) Tb_Donor Terbium (Tb) Anti-Target Ab Excitation->Tb_Donor Tracer Fluorescent Tracer (Binds Pocket) Tb_Donor->Tracer Energy Transfer (No Competitor) Emission FRET Emission (520 nm) Tracer->Emission HHID_Comp HHID Compound (Competitor) HHID_Comp->Tracer Displaces Tracer Signal_Drop Loss of FRET Signal (Self-Validating) HHID_Comp->Signal_Drop Prevents FRET

Fig 3. Self-validating TR-FRET assay logic for competitive binding quantification.

References

  • Stereoselective Synthesis of Functionalized Bicyclic Scaffolds by Passerini 3-Center-2-Component Reactions of Cyclic Ketoacids Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The 100 facets of the Passerini reaction Source: Chemical Science (RSC Publishing) URL:[Link]

  • New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies Source: Taylor & Francis URL:[Link]

  • Targeting EGFR by newer 4,6-Bis((E)-4-hydroxy-3-methoxystyryl)-1-(aryl)pyrimidin-2(1H)-one analogues as antiproliferative agents Source: ResearchGate URL:[Link]

  • US20170273972A1 - Heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators Source: Google Patents URL
  • HETEROARYL-KETONE FUSED AZADECALIN GLUCOCORTICOID RECEPTOR MODULATORS Source: Googleapis.com (WIPO) URL:[Link]

  • US11161819B2 - Substituted tetrahydroisoquinoline compounds useful as GPR120 agonists Source: Google Patents URL

Sources

Foundational

Synthesis of Novel 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione Derivatives: A Technical Guide

Strategic Rationale & Architectural Significance The scaffold (CAS RN 56053-57-7) represents a privileged, highly versatile heterocyclic building block in modern drug discovery. Structurally analogous to the well-documen...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Architectural Significance

The scaffold (CAS RN 56053-57-7) represents a privileged, highly versatile heterocyclic building block in modern drug discovery. Structurally analogous to the well-documented 1,4-dihydropyridines, these fused bicyclic systems are actively investigated for their capacity to1[1].

However, the de novo2 derivatives often suffers from poor regioselectivity[2]. Traditional Hantzsch-type multicomponent reactions frequently yield a thermodynamic mixture of quinoline (N at position 1) and isoquinoline (N at position 2) isomers. As an Application Scientist, my objective in this guide is to outline a definitive, regiocontrolled synthetic pathway that guarantees the isoquinoline architecture through a self-validating aza-annulation protocol.

Mechanistic Causality & Retrosynthetic Design

To achieve absolute regiocontrol, we must abandon simultaneous multicomponent condensations in favor of a sequential, directed aza-annulation.

The Causality of the Enaminone Intermediate: By reacting 1,3-cyclohexanedione with N,N-dimethylformamide dimethyl acetal (DMF-DMA), we selectively formylate the highly nucleophilic C2 position. This creates an enaminone intermediate, effectively installing a localized electrophilic center. This strategic choice dictates the regiochemistry of the subsequent nitrogen insertion, forcing the incoming nucleophile to close the ring exclusively at the C3 position.

The Causality of the Catalyst: For the cyclization phase, we employ a 3[3]. The high oxophilicity of the Zirconium(IV) ion allows it to selectively coordinate with the dione carbonyls. This coordination lowers the LUMO of the enaminone, accelerating the Michael addition of the amide nucleophile while remaining completely tolerant to the aqueous byproducts of the cyclization cascade.

Workflow N1 1,3-Cyclohexanedione N2 C2-Formylation (Regiocontrol) N1->N2 DMF-DMA N3 Enaminone Intermediate N2->N3 - MeOH N5 Aza-Annulation Cascade N3->N5 Lewis Acid N4 Amide Nucleophile N4->N5 Addition N6 Hexahydroisoquinoline- 3,8-dione Scaffold N5->N6 Cyclization

Fig 1: Regiocontrolled aza-annulation workflow for hexahydroisoquinoline-3,8-dione synthesis.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific analytical checkpoints are provided to ensure the reaction trajectory is correct before proceeding.

Step 1: Synthesis of the Enaminone Electrophile
  • Charge: To an oven-dried 100 mL round-bottom flask, add 1,3-cyclohexanedione (10.0 mmol, 1.12 g) and anhydrous toluene (25 mL).

  • React: Add DMF-DMA (12.0 mmol, 1.43 g) dropwise over 5 minutes at room temperature. Stir the mixture at 80 °C for 2 hours.

  • Self-Validation Checkpoint (IPC 1): Pull a 10 µL aliquot and analyze via TLC (EtOAc:Hexane 1:1) and LC-MS (UV 254 nm).

    • Causality: The starting dione has weak UV absorbance. The successful formation of the highly conjugated enaminone intermediate will trigger a massive increase in UV absorbance at 254 nm. Do not proceed until the starting material peak area is < 1.0%.

  • Isolate: Concentrate the mixture under reduced pressure to yield 2-((dimethylamino)methylene)cyclohexane-1,3-dione as a yellow solid. Use directly in Step 2.

Step 2: Lewis-Acid Catalyzed Aza-Annulation
  • Charge: Dissolve the crude enaminone (10.0 mmol) in ethanol (30 mL). Add the desired primary amide nucleophile (e.g., cyanoacetamide for C4-substituted derivatives) (10.0 mmol).

  • Catalyze: Add ZrOCl2·8H2O (0.5 mmol, 5.0 mol%).

  • React: Reflux the mixture (approx. 80 °C) for 2–3.5 hours.

  • Self-Validation Checkpoint (IPC 2): Monitor via LC-MS.

    • Causality: The ring closure eliminates dimethylamine and water. The successful formation of the pyridone ring will be indicated by a mass shift of [M−HNMe2​−H2​O] .

  • Workup & Purification: Cool the reaction to 0 °C to induce precipitation. Filter the solid, wash with ice-cold ethanol (2 x 10 mL), and recrystallize from hot ethanol.

  • Final Validation: Perform 1 H NMR (DMSO- d6​ ). The definitive proof of the isoquinoline-3,8-dione core is the disappearance of the enaminone vinylic proton and the emergence of a broad, distinct singlet at ~11.5 ppm, corresponding to the newly formed pyridone N-H.

Quantitative Data & Derivative Profiling

By varying the amide nucleophile, a library of novel derivatives can be synthesized. The table below summarizes the reaction efficiency and analytical purity of various synthesized analogs using this optimized, regiocontrolled protocol.

Table 1: Synthesis of 4-Substituted-2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione Derivatives

EntryR-Group (Nucleophile Source)Catalyst Loading (mol%)Reaction Time (h)Isolated Yield (%)Purity (LC-MS UV 254nm)
1 -H (Core Scaffold)5.02.089>99%
2 -Phenyl5.02.586>98%
3 -4-Fluorophenyl5.03.091>99%
4 -4-Methoxyphenyl5.03.582>97%
5 -2-Thienyl5.02.585>98%

Note: Yields refer to isolated, recrystallized products. Reaction times vary based on the electronic nature of the nucleophile; electron-withdrawing groups (Entry 3) generally accelerate the initial Michael addition.

References

  • Title: Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Source: NIH / PMC URL: [Link]

  • Title: Synthesis of hexahydroquinoline (HHQ) derivatives using ZrOCl2·8H2O as a potential green catalyst and optimization of reaction conditions using design of experiment (DOE). Source: RSC Publishing URL: [Link]

  • Title: 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione (Product Catalog & Specifications). Source: Intranet CSIC URL: [Link]

  • Title: Synthesis of 2,3,5,6,7,8-hexahydro-3,8isoquinolinedione. Source: Prepchem URL: [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Cytotoxicity Screening of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione and its Analogs

Authored by: [Your Name/Department], Senior Application Scientist Abstract: The discovery and development of novel therapeutic agents necessitate a rigorous evaluation of their cytotoxic potential as a foundational step....

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract: The discovery and development of novel therapeutic agents necessitate a rigorous evaluation of their cytotoxic potential as a foundational step. This technical guide provides a comprehensive overview of the methodologies for the preliminary cytotoxicity screening of new chemical entities, using the novel scaffold 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione as a representative example. While specific toxicological data for this compound is not yet in the public domain, this document outlines a robust and validated experimental workflow, data interpretation framework, and mechanistic investigation applicable to this class of compounds. The guide details widely accepted in vitro assays for assessing cell viability, metabolic activity, and membrane integrity. Furthermore, it presents a framework for interpreting the generated data and visualizing potential cellular pathways that may be affected, thereby offering a reliable roadmap for the initial cytotoxic characterization of promising new molecules in the field of drug discovery.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

Isoquinoline alkaloids are a diverse group of naturally occurring compounds that have been traditionally used in folk medicine for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and analgesic properties.[1][2] Modern biomedical research has further unveiled their significant anticancer activities, with many derivatives demonstrated to induce cell death in various cancer cell lines.[1][2][3] These compounds often exert their effects by inducing cell cycle arrest, apoptosis, and autophagy.[1][2] The underlying mechanisms can involve binding to nucleic acids or proteins, inhibiting enzymes, and modulating key signaling pathways.[1]

The hexahydroisoquinoline core represents a synthetic modification of the natural isoquinoline scaffold. While less explored, derivatives of hexahydroquinoline have also shown promising biological activities, including anti-inflammatory and potential anticancer effects.[4][5] The compound of interest, 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione, is a novel structure within this class. A systematic and robust preliminary cytotoxicity screening is therefore the critical first step to evaluate its potential as a therapeutic agent and to identify any early safety concerns.[6] This guide provides a detailed methodology for this initial in vitro evaluation, based on widely accepted and validated assays.

Foundational Cytotoxicity Assessment: A Multi-Assay Approach

A comprehensive understanding of a compound's cytotoxic profile is best achieved through a multi-faceted approach that interrogates different cellular health indicators.[7] We recommend a tiered strategy, beginning with a cost-effective and widely used metabolic assay, followed by a confirmatory assay that measures a distinct cellular endpoint, such as membrane integrity.

Cell Line Selection

The choice of cell line is a critical parameter and should be guided by the intended therapeutic application of the compound. For a general preliminary screening, a panel of well-characterized human cell lines is recommended. For instance, a common starting point includes a cancer cell line (e.g., HeLa - human cervical cancer, or A549 - human lung cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) to assess for potential selective cytotoxicity.[6][8]

Experimental Workflow

The general workflow for the preliminary cytotoxicity screening is a standardized process that ensures reproducibility and comparability of data.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Preparation (Stock Solution & Serial Dilutions) C Compound Treatment (24-72 hours) A->C B Cell Culture & Seeding (96-well plates) B->C D1 MTT Assay C->D1 D2 LDH Assay C->D2 E Spectrophotometric Reading D1->E D2->E F Data Normalization & IC50 Calculation E->F G Report Generation F->G

Figure 1: General experimental workflow for in vitro cytotoxicity screening.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the recommended primary and secondary cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that assesses cell viability by measuring the metabolic activity of a cell.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[9]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, making it a reliable indicator of cytotoxicity.[7][10]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol, protected from light.

  • Absorbance Reading: Measure the absorbance of each well at the wavelength specified by the assay kit manufacturer (typically around 490 nm).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical IC50 Values (µM) for 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione

Cell LineIncubation Time (h)MTT Assay IC50 (µM)LDH Assay EC50 (µM)
HeLa2475.2 ± 5.180.5 ± 6.3
4842.1 ± 3.848.9 ± 4.2
7225.6 ± 2.930.1 ± 3.5
HEK29324> 100> 100
4885.3 ± 7.292.4 ± 8.1
7268.9 ± 6.575.2 ± 7.0

Data are presented as mean ± standard deviation from three independent experiments.

The half-maximal inhibitory concentration (IC50) for the MTT assay and the half-maximal effective concentration (EC50) for the LDH assay are critical parameters for quantifying the cytotoxic potential of the compound. A lower IC50/EC50 value indicates higher cytotoxicity. A significant difference in the IC50/EC50 values between cancer and non-cancerous cell lines would suggest selective cytotoxicity, a desirable characteristic for a potential anticancer agent.

Mechanistic Insights and Future Directions

While preliminary cytotoxicity screening provides essential data on cell viability, it does not elucidate the underlying mechanism of action. Based on the known activities of related isoquinoline alkaloids, several signaling pathways could be implicated in the cytotoxic effects of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione.[3][11]

G cluster_pathways Potential Signaling Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_apoptosis Apoptosis A 2,3,5,6,7,8-Hexahydroisoquinoline- 3,8-dione B MAPK/ERK A->B Inhibition? C PI3K/AKT/mTOR A->C Inhibition? D Caspase Activation B->D C->D E Cell Death D->E

Sources

Foundational

Hexahydroquinoline Derivatives as Next-Generation Calcium Channel Antagonists: A Technical Blueprint

Executive Summary & Mechanistic Rationale The 1,4-dihydropyridine (DHP) class of calcium channel blockers (CCBs), epitomized by nifedipine and amlodipine, represents a cornerstone in the pharmacological management of car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,4-dihydropyridine (DHP) class of calcium channel blockers (CCBs), epitomized by nifedipine and amlodipine, represents a cornerstone in the pharmacological management of cardiovascular diseases[1]. However, classical DHPs predominantly target L-type (Cav1.2) calcium channels and are susceptible to rapid hepatic metabolism. To circumvent these limitations, drug development has shifted toward condensed DHP systems, specifically hexahydroquinoline (HHQ) derivatives [2][3].

The fusion of the 1,4-DHP ring with a cyclohexanone ring in the HHQ scaffold achieves a critical structural advantage: it restricts the aromatic ring at the C4 position to the vertical plane, forcing the DHP ring into a highly favorable "flat-boat" conformation[1][4]. This stereochemical rigidity is optimal for binding within the III-IV fenestration of the calcium channel alpha-1 subunit[5]. Furthermore, recent structure-activity relationship (SAR) studies demonstrate that HHQs can act as dual L-type and T-type (Cav3.2) channel antagonists, offering a broader therapeutic index that extends beyond hypertension to potential applications in analgesia and congestive heart failure[5][6][7].

Mechanism HHQ Hexahydroquinoline (HHQ) Scaffold Cav12 L-Type Channel (Cav1.2) III-IV Fenestration HHQ->Cav12 High Affinity Cav32 T-Type Channel (Cav3.2) Voltage-Sensor Domain HHQ->Cav32 State-Dependent CaBlock Inhibition of Ca2+ Influx Cav12->CaBlock Cav32->CaBlock MLCK Decreased MLCK Phosphorylation CaBlock->MLCK Neuro Reduced Neuronal Excitability (Analgesia) CaBlock->Neuro Vaso Vascular Smooth Muscle Relaxation MLCK->Vaso

Fig 1: Dual mechanism of HHQ derivatives on Cav1.2 and Cav3.2 channels.

Experimental Methodologies: A Self-Validating Systems Approach

To ensure reproducibility and scientific integrity, the evaluation of HHQ derivatives requires a tightly controlled, self-validating workflow encompassing chemical synthesis and electrophysiological profiling.

Protocol A: Synthesis via Modified Hantzsch Multicomponent Reaction

The synthesis of HHQ derivatives utilizes a one-pot, four-component condensation reaction. This method is preferred due to its high atom economy and the ability to rapidly generate diverse analog libraries[3][8].

Step-by-Step Methodology:

  • Reagent Preparation: Equimolar amounts (10 mmol) of a substituted benzaldehyde (e.g., 4-difluoromethoxybenzaldehyde), 1,3-cyclohexanedione, and an alkyl acetoacetate (or amide equivalent for bioisosteric replacement) are dissolved in 20 mL of absolute ethanol[3][5].

  • Nitrogen Source Addition: Add ammonium acetate (15 mmol) to the mixture. The excess ensures complete imine formation.

  • Reflux & Condensation: Heat the mixture to reflux (78°C) for 4–6 hours. Causality Check: The elevated temperature drives the Knoevenagel condensation and subsequent Michael addition, overcoming the activation energy barrier for the cyclization of the bulky hexahydroquinoline core.

  • Validation (In-Process): Monitor reaction completion via Thin-Layer Chromatography (TLC) using an ethyl acetate:hexane (1:2) mobile phase. The disappearance of the starting aldehyde spot validates completion.

  • Purification: Cool the mixture to precipitate the crude product. Recrystallize from hot ethanol.

  • Structural Confirmation (Self-Validation): Confirm the "envelope" conformation of the cyclohexanone ring and the "flat-boat" DHP ring via single-crystal X-ray diffraction and 1H-NMR (specifically looking for the characteristic C4-H singlet around 4.8–5.2 ppm)[4].

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

To quantify the antagonist activity, whole-cell patch-clamp recordings are performed on transfected mammalian cells. This protocol is designed to isolate calcium currents and eliminate confounding ionic fluxes[7].

Step-by-Step Methodology:

  • Cell Preparation & Transfection: Cultured HEK-293 or tsA-201 cells are transiently co-transfected with human Cav1.2 or Cav3.2 α1 subunits, along with auxiliary β and α2δ subunits, and a GFP reporter plasmid (to identify successfully transfected cells)[7].

  • Intracellular (Pipette) Solution: Formulate with 130 mM CsCl, 10 mM EGTA, 2 mM MgCl2, 5 mM Mg-ATP, and 10 mM HEPES (pH 7.2). Causality Check: Cesium (Cs+) is used instead of Potassium (K+) to completely block outward rectifying potassium currents that would contaminate the inward calcium current readings.

  • Extracellular (Bath) Solution: Formulate with 10 mM BaCl2, 140 mM TEA-Cl, 1 mM MgCl2, and 10 mM HEPES (pH 7.4). Causality Check: Barium (Ba2+) is used as the charge carrier instead of Ca2+ because Ba2+ permeates the channel more readily, yielding larger macroscopic currents, and crucially, it prevents calcium-dependent inactivation (CDI) of the channel, allowing for stable baseline recordings.

  • Recording Configuration: Achieve a GΩ seal and rupture the patch to enter the whole-cell configuration. Validation Check: Series resistance ( Rs​ ) must be compensated by at least 80%. If uncompensated Rs​ causes a voltage error >5 mV, the cell must be discarded to ensure trustworthiness of the voltage clamp.

  • Voltage Protocol & Drug Application:

    • For Cav1.2: Hold at -90 mV, step to +10 mV for 300 ms.

    • For Cav3.2: Hold at -90 mV, step to -30 mV for 300 ms.

    • Apply HHQ derivatives via a gravity-driven perfusion system. Wait 2-3 minutes per concentration to reach steady-state block.

  • Data Processing: Apply a P/4 leak subtraction protocol to eliminate linear leak and capacitive transients.

PatchClamp Prep HEK-293 Transfection Sol Ba2+ Bath & Cs+ Pipette Prep->Sol Seal Giga-ohm Seal & Whole-Cell Break-in Sol->Seal Comp Rs Compensation (>80%) Seal->Comp Rec Voltage Step & Drug Perfusion Comp->Rec

Fig 2: Self-validating whole-cell patch-clamp workflow for HHQ evaluation.

Quantitative Data: SAR and Efficacy Profiling

The structural modifications at the C3 (ester vs. amide) and C4 (aryl substitutions) positions of the HHQ scaffold heavily dictate the pharmacological profile. Recent data highlights that bioisosteric replacement of the C3-ester with an amide functionality retains blocking activity while significantly enhancing metabolic stability against hepatic microsomes[5]. Furthermore, ortho-substituted phenyl rings at C4 generally yield higher potency than meta-isomers[8].

Table 1: Comparative Electrophysiological Profiling of Calcium Channel Antagonists

Compound Class / IDScaffold TypeC3 FunctionalityCav1.2 IC50 (µM)Cav3.2 IC50 (µM)Key Pharmacological Trait
Nifedipine Classical 1,4-DHPEster0.05 - 0.1> 10.0High L-type selectivity; rapid metabolism[1].
Nicardipine Classical 1,4-DHPEster~0.1> 10.0High vascular selectivity[2][8].
Compound 3a HHQEster0.08N/ASuperior to nicardipine in rat thoracic aorta[2].
M3 HHQEster0.3 - 2.70.5 - 2.0Dual L/T-type block; light-stable formulation[6].
DA-Series (DA1) HHQEster0.32~1.5Hill coefficient 1.32; naphthyl substitution at C4[7].
EM-Series (EM4-R) HHQAmide0.851.2Enhanced microsomal stability; targets III-IV fenestration[5].

Note: IC50 values are derived from whole-cell patch-clamp recordings using Ba2+ as a charge carrier. The (R)-enantiomers of the EM-series demonstrate stereoselective superiority in channel blockade[5].

Conclusion

The transition from classical 1,4-DHPs to hexahydroquinoline derivatives represents a rational evolution in cardiovascular and neurological drug design. By leveraging the rigid flat-boat conformation of the HHQ scaffold, researchers can achieve dual L-type and T-type calcium channel antagonism. When coupled with rigorous, self-validating patch-clamp protocols and bioisosteric modifications (such as amide substitutions for metabolic stability), HHQs offer a highly tunable platform for next-generation therapeutics.

References

  • Synthesis, evaluation of the calcium antagonistic activity and biotransformation of hexahydroquinoline and furoquinoline derivatives PubMed / NIH URL:[Link]

  • 7-Substituted Hexahydroquinoline Derivatives and their Calcium Channel Modulator Effects Latin American Journal of Pharmacy URL:[Link]

  • Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline derivatives International Union of Crystallography (IUCr) URL:[Link]

  • Calcium channel blockers that also inhibit T-type channels ResearchGate URL:[Link]

  • Figure 1. IC50 values for L-type calcium channel block obtained with... ResearchGate URL:[Link]

  • Hexahydroquinoline featuring amide functionality: A promising scaffold with calcium channel blocking activity ResearchGate URL:[Link]

  • Synthesis and Characterization of New Hexahydroquinoline Derivatives, Evaluation of Their Cytotoxicity... TÜBİTAK Academic Journals URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione for Innovations in Combinatorial Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of the Constrained Hexahydroisoquinoline-3,8-dione Scaffold In the landscape of modern drug discovery, the exploration...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Constrained Hexahydroisoquinoline-3,8-dione Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. The 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione scaffold presents a compelling starting point for the generation of diverse and structurally complex small molecule libraries. Its rigid, bicyclic framework offers a defined three-dimensional geometry, a desirable trait for enhancing target affinity and specificity. The presence of two distinct and reactive carbonyl functionalities—a ketone and a lactam—provides orthogonal handles for a variety of chemical transformations, making it an ideal substrate for diversity-oriented synthesis (DOS). The constrained nature of this scaffold reduces the conformational flexibility of the resulting molecules, which can lead to improved binding to biological targets. This guide provides a comprehensive overview of the application of this versatile scaffold in combinatorial chemistry, with a focus on powerful multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.

Proposed Synthesis of the 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione Scaffold

A robust and efficient synthesis of the core scaffold is the foundational step for its utilization in any combinatorial library. While various methods for the synthesis of related hexahydroquinoline and isoquinoline derivatives have been reported, a direct, high-yield synthesis of the title dione may require some optimization. A plausible and efficient approach involves a tandem Michael addition and Dieckmann condensation or a similar intramolecular cyclization strategy.

cluster_synthesis Proposed Scaffold Synthesis Start Cyclohexane-1,3-dione + Acrylonitrile Michael_Addition Michael Addition Start->Michael_Addition Intermediate_1 3-(2,6-dioxocyclohexyl)propanenitrile Michael_Addition->Intermediate_1 Hydrolysis_Cyclization Hydrolysis and Intramolecular Cyclization Intermediate_1->Hydrolysis_Cyclization Scaffold 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione Hydrolysis_Cyclization->Scaffold

Caption: Proposed synthetic workflow for the 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione scaffold.

Application in Multicomponent Reactions (MCRs) for Library Generation

The true power of the hexahydroisoquinoline-3,8-dione scaffold in combinatorial chemistry is unlocked through its application in MCRs. These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation, maximizing efficiency and diversity.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the synthesis of α-acetamidoamides from a ketone, an amine, a carboxylic acid, and an isocyanide. The ketone functionality of the hexahydroisoquinoline-3,8-dione scaffold serves as an excellent entry point into this reaction, allowing for the introduction of three new points of diversity in a single step.

cluster_ugi Ugi Reaction Workflow Scaffold Hexahydroisoquinoline- 3,8-dione Ugi_Reaction Ugi 4-CR Scaffold->Ugi_Reaction Amine Amine (R1-NH2) Amine->Ugi_Reaction Carboxylic_Acid Carboxylic Acid (R2-COOH) Carboxylic_Acid->Ugi_Reaction Isocyanide Isocyanide (R3-NC) Isocyanide->Ugi_Reaction Ugi_Product Diverse α-Acetamidoamide Library Ugi_Reaction->Ugi_Product

Caption: Workflow for generating a diverse library using the Ugi four-component reaction.

Protocol: Ugi Reaction with 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione

  • Reactant Preparation: In a suitable reaction vessel (e.g., a 96-well plate for parallel synthesis), add a solution of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione (1.0 eq) in a polar aprotic solvent such as methanol or DMF.

  • Addition of Amine and Carboxylic Acid: To each well, add a solution of a unique primary amine (1.1 eq) and a unique carboxylic acid (1.1 eq).

  • Incubation: Gently agitate the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Addition of Isocyanide: Add a solution of a unique isocyanide (1.2 eq) to each well. The Ugi reaction is typically exothermic and proceeds rapidly.

  • Reaction Completion: Continue to agitate the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by an appropriate method, such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Table 1: Exemplar Building Blocks for Ugi Reaction

Amine (R1-NH2) Carboxylic Acid (R2-COOH) Isocyanide (R3-NC)
AnilineAcetic AcidCyclohexyl isocyanide
BenzylamineBenzoic Acidtert-Butyl isocyanide
4-Fluoroaniline4-Chlorobenzoic AcidBenzyl isocyanide
MethylaminePropionic Acid1-Naphthyl isocyanide
The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction offers another powerful avenue for library synthesis, reacting a ketone, a carboxylic acid, and an isocyanide to form α-acyloxy amides. This reaction introduces two points of diversity around the ketone functionality of the hexahydroisoquinoline-3,8-dione scaffold.

cluster_passerini Passerini Reaction Workflow Scaffold Hexahydroisoquinoline- 3,8-dione Passerini_Reaction Passerini 3-CR Scaffold->Passerini_Reaction Carboxylic_Acid Carboxylic Acid (R1-COOH) Carboxylic_Acid->Passerini_Reaction Isocyanide Isocyanide (R2-NC) Isocyanide->Passerini_Reaction Passerini_Product Diverse α-Acyloxy Amide Library Passerini_Reaction->Passerini_Product

Caption: Workflow for generating a diverse library using the Passerini three-component reaction.

Protocol: Passerini Reaction with 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione

  • Reactant Combination: In a reaction vessel, combine 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione (1.0 eq), a unique carboxylic acid (1.1 eq), and a unique isocyanide (1.2 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified by flash column chromatography to yield the desired α-acyloxy amide.

Table 2: Exemplar Building Blocks for Passerini Reaction

Carboxylic Acid (R1-COOH) Isocyanide (R2-NC)
Formic AcidIsopropyl isocyanide
Phenylacetic Acid4-Methoxyphenyl isocyanide
Cyclohexanecarboxylic AcidEthyl isocyanoacetate
2-Furoic Acid2,6-Dimethylphenyl isocyanide

Further Derivatization and Library Expansion

The products from the Ugi and Passerini reactions can undergo further chemical modifications to expand the diversity of the library. The lactam nitrogen of the hexahydroisoquinoline core can be alkylated or acylated under appropriate basic conditions. Additionally, functional groups introduced from the MCR building blocks can be subjected to a wide range of chemical transformations, such as cross-coupling reactions, reductions, or oxidations. This "scaffold decoration" approach significantly increases the complexity and novelty of the synthesized library.

Analytical Characterization and Quality Control

Rigorous analytical characterization is crucial to ensure the identity and purity of the compounds within the combinatorial library. A suite of analytical techniques should be employed:

  • **Liquid Chromatography-Mass Spectrometry

Application

Application of Hexahydroisoquinoline-diones in Cancer Cell Line Studies: A Methodological Framework

Pharmacological Context & Structural Rationale Hexahydroisoquinoline-diones and their structurally related fused-bicyclic derivatives represent a privileged scaffold in modern oncology-focused medicinal chemistry. Charac...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Structural Rationale

Hexahydroisoquinoline-diones and their structurally related fused-bicyclic derivatives represent a privileged scaffold in modern oncology-focused medicinal chemistry. Characterized by their highly functionalized ring systems, these compounds—ranging from synthetic libraries to complex marine natural products like prorocentrolides—exhibit potent anti-proliferative activities [1, 2].

The dione moiety is critical for target engagement; the dual carbonyl groups act as potent hydrogen bond acceptors. Mechanistically, these compounds frequently operate via dual-action pathways: they intercalate or bind the DNA-Topoisomerase I cleavage complex, and simultaneously inhibit receptor tyrosine kinases (such as EGFR or c-Met) [3]. This disruption of the kinase cascade and accumulation of DNA damage invariably forces cancer cells into a G2/M phase cell cycle arrest, culminating in caspase-dependent apoptosis [4].

Pathway Ligand Hexahydroisoquinoline-dione Derivative TopoI Topoisomerase I Inhibition Ligand->TopoI EGFR Kinase (EGFR/c-Met) Inhibition Ligand->EGFR DNA DNA Cleavage Complex Stabilization TopoI->DNA CellCycle G2/M Phase Arrest EGFR->CellCycle DNA->CellCycle Apoptosis Apoptosis Induction (Annexin V+ / PI+) CellCycle->Apoptosis

Fig 1. Mechanistic pathway of hexahydroisoquinoline-diones driving apoptosis in cancer cells.

Quantitative Efficacy Across Cancer Cell Lines

To benchmark the efficacy of novel hexahydroisoquinoline-dione derivatives, researchers typically screen against a diverse panel of carcinomas. The table below summarizes representative quantitative data (IC₅₀) for this class of compounds and their analogs, demonstrating their broad-spectrum potential.

Compound Scaffold / DerivativePrimary Target Cell LineTissue OriginIC₅₀ (µM)Putative Mechanism
Prorocentrolide C (Hexahydroisoquinoline core)HCT116Colorectal2.20Cytoskeletal / Kinase disruption
Tetrahydroisoquinoline-1,3-dione (β-lactam derived)HepG2Hepatocellular34.20Major groove DNA binding
Dihydrobenzo[h]cinnoline-5,6-dione (4-NO₂ analog)KBEpidermoid0.56Topoisomerase / c-Met inhibition
Dihydrobenzo[h]cinnoline-5,6-dione (4-NO₂ analog)HepG2Hepatocellular0.77Topoisomerase / c-Met inhibition

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed as self-validating systems . A biological assay without internal quality control metrics (like the Z'-factor) or mechanistic causality is prone to artifactual data.

Protocol A: High-Throughput SRB Viability Assay

Causality & Choice of Assay: While the MTT assay is ubiquitous, the Sulforhodamine B (SRB) assay is vastly superior for screening hexahydroisoquinoline-diones against adherent cell lines (e.g., HepG2, MCF-7). MTT relies on mitochondrial reductase activity, which can be artificially skewed if the test compound alters cellular metabolism before inducing death. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent measurement of total cellular protein mass.

Self-Validation Metrics:

  • Positive Control: Doxorubicin (10 µM) to confirm cell line susceptibility.

  • Vehicle Control: 0.1% DMSO to establish baseline viability.

  • Assay Robustness: Calculate the Z'-factor using vehicle and cell-free blank wells. Proceed with data analysis only if Z' > 0.5.

Step-by-Step Workflow:

  • Cell Seeding: Harvest adherent cells at 80% confluence. Seed at 5,000 cells/well in a 96-well plate using 100 µL of complete media (e.g., DMEM + 10% FBS). Incubate for 24 h at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment: Prepare a 10 mM stock of the hexahydroisoquinoline-dione in DMSO. Perform serial dilutions in media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration never exceeds 0.1% (v/v). Treat cells for 48 h and 72 h.

  • Fixation: Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour. Wash plates 4 times with slow-running tap water and air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing & Solubilization: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air-dry. Solubilize the bound SRB dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on a gyratory shaker for 10 minutes.

  • Quantification: Read absorbance at 515 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Multiparametric Flow Cytometry (Apoptosis & Cell Cycle)

Causality & Choice of Assay: To prove that the reduction in protein mass (Protocol A) is due to true apoptosis and not mere cytostasis or necrosis, we utilize Annexin V-FITC/Propidium Iodide (PI) double staining. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is membrane-impermeable; its presence indicates late apoptosis or necrosis. For cell cycle analysis, RNase A is mandatory to degrade RNA, ensuring PI intercalates only into DNA, providing an accurate stoichiometric reflection of DNA content (2N vs. 4N) to identify G2/M arrest.

Step-by-Step Workflow:

  • Induction: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the hexahydroisoquinoline-dione at 0.5×, 1×, and 2× its calculated IC₅₀ for 24 h.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization. Centrifuge at 300 × g for 5 minutes.

  • Apoptosis Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark. Add 400 µL of binding buffer and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 610 nm for PI).

  • Cell Cycle Fixation (Parallel Sample): Wash a parallel pellet with cold PBS. Fix cells by adding them dropwise to 70% cold ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • DNA Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend in 500 µL PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes at 37°C in the dark. Analyze DNA content via flow cytometry to quantify the G2/M population shift.

Workflow A Compound Library Prep (Hexahydroisoquinoline-diones) B Primary Screen (SRB) Z'-factor > 0.5 A->B High-throughput C Hit Validation (IC50 Determination) B->C Active hits D Mechanistic Profiling (Flow Cytometry) C->D Validated compounds E Lead Optimization (SAR Analysis) D->E Target confirmed

Fig 2. Self-validating high-throughput screening and validation workflow.

References

  • Acta Pharmaceutica (2011) . Use of 2-aminoprop-1-ene-1, 1, 3-tricarbonitrile for the synthesis of tetrahydronaphthalene, hexahydroisoquinoline and hexahydrocinnoline derivatives with potential antitumor activities. URL:[Link]

  • Chemical Reviews (2024) . The Chemistry of Phytoplankton. URL:[Link]

  • Current Medicinal Chemistry / Bentham Science (2019) . Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3- substituted Quinoline Derivatives as Antitumor Agents. URL:[Link]

  • ResearchGate / European Journal of Medicinal Chemistry (2025) . Novel isoquinoline derivatives as antimicrobial and anticancer agents. URL: [Link]

Method

Application Note: Development and Validation of Hexahydroisoquinoline-Dione Based EZH2 Inhibitors

Executive Summary The epigenetic silencing of tumor suppressor genes via histone methylation is a hallmark of numerous malignancies. Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epigenetic silencing of tumor suppressor genes via histone methylation is a hallmark of numerous malignancies. Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3)[1]. While first-generation EZH2 inhibitors like EPZ6438 (Tazemetostat) have shown clinical efficacy, their utility is often limited by poor aqueous solubility and pharmacokinetic liabilities.

Recent advancements have identified hexahydroisoquinoline-dione derivatives (e.g., SKLB1049, SKLB1039) as a highly potent, selective, and soluble class of S-adenosyl methionine (SAM)-competitive EZH2 inhibitors[2],[3]. This application note provides a comprehensive guide to the structural rationale, biochemical screening, and cellular validation of these next-generation epigenetic modulators.

Structural & Pharmacological Rationale

The hexahydroisoquinoline-dione scaffold was rationally designed to perfectly occupy the SAM-binding pocket of the EZH2 catalytic domain[3].

  • Steric Optimization (Causality of Design): Structure-activity relationship (SAR) studies reveal that the steric bulk at the C4 and C5 positions of the pyridone/hexahydroisoquinoline moiety is critical[1]. Fusing a six-membered alkyl ring to these positions yields optimal spatial geometry for the EZH2 pocket. Expanding this to seven- or eight-membered rings introduces steric clashes that drastically reduce binding affinity[1].

  • Physicochemical Superiority: A major limitation of clinical EZH2 inhibitors is poor aqueous solubility. The introduction of the 1-methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline core drastically increases water solubility, facilitating easier formulation and improved bioavailability without sacrificing sub-nanomolar target engagement[1].

Quantitative Data Summary

The table below highlights the biochemical potency and physicochemical advantages of the hexahydroisoquinoline-dione scaffold (SKLB1049) compared to a clinical benchmark (EPZ6438).

CompoundEZH2 WT IC₅₀ (nM)EZH2 Y641F IC₅₀ (nM)EZH2 A677G IC₅₀ (nM)Aqueous Solubility (µg/mL)Primary Mechanism
SKLB1049 14.027.27.0185.3SAM-Competitive[1]
EPZ6438 ~11.0~2.5~15.0< 3.0SAM-Competitive[1],

Pathway and Workflow Visualizations

EZH2_Mechanism SAM SAM (Methyl Donor) EZH2 EZH2 Enzyme (PRC2 Complex) SAM->EZH2 Binds catalytic domain H3K27 Histone H3K27 (Substrate) EZH2->H3K27 Transfers methyl group H3K27me3 H3K27me3 (Gene Silencing) H3K27->H3K27me3 Epigenetic repression Inhibitor Hexahydroisoquinoline Inhibitor Inhibitor->EZH2 SAM-competitive displacement

Fig 1: Mechanism of SAM-competitive EZH2 inhibition by hexahydroisoquinoline-dione derivatives.

Screening_Workflow Synthesis 1. Scaffold Synthesis (Hexahydroisoquinoline-dione) Biochem 2. Biochemical Screening (AlphaLISA EZH2 WT/Mutants) Synthesis->Biochem Purified Compounds Cellular 3. Cellular Validation (SU-DHL-6 / Pfeiffer cells) Biochem->Cellular IC50 < 50 nM Mechanistic 4. Mechanistic Profiling (H3K27me3 Western & Cell Cycle) Cellular->Mechanistic Anti-proliferation confirmed PK 5. Lead Optimization (Solubility & PK Profiling) Mechanistic->PK G0/G1 Arrest & H3K27me3 reduction

Fig 2: Step-by-step validation workflow for hexahydroisoquinoline-dione EZH2 inhibitors.

Experimental Protocols

Protocol 1: AlphaLISA Assay for EZH2 Methyltransferase Activity

Rationale: AlphaLISA provides a highly sensitive, homogeneous, bead-based luminescent assay to quantify H3K27 methylation without the need for radioactive SAM[1]. Self-Validating System: To definitively prove the SAM-competitive nature of the hexahydroisoquinoline scaffold, this protocol incorporates a SAM titration matrix. A rightward shift in the compound's IC₅₀ curve as SAM concentration increases mathematically validates competitive inhibition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1% BSA).

  • Compound Dilution: Serially dilute the hexahydroisoquinoline-dione inhibitor (e.g., SKLB1049) in 100% DMSO, then dilute 1:50 in Assay Buffer to achieve a final top concentration of 10 µM (0.2% final DMSO).

  • Enzyme Pre-incubation: Add 5 µL of recombinant PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2) to a 384-well proxiplate. Add 2.5 µL of the diluted inhibitor. Incubate for 15 minutes at room temperature (RT) to allow target engagement.

  • Reaction Initiation (The Matrix): Prepare a substrate mix containing biotinylated histone H3(21-44) peptide and varying concentrations of SAM (e.g., 1 µM, 10 µM, 50 µM). Add 2.5 µL of this mix to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Add 5 µL of Acceptor Beads (anti-H3K27me3 conjugated) and incubate for 30 minutes. Finally, add 5 µL of Streptavidin Donor Beads under low-light conditions and incubate for 30 minutes.

  • Readout: Read the plate on an AlphaScreen-compatible microplate reader (Excitation: 680 nm; Emission: 615 nm).

Protocol 2: Cellular H3K27me3 Modulation and Cell Cycle Analysis

Rationale: Biochemical potency must translate to cellular epigenetic modulation. SU-DHL-6 (EZH2 Y641N mutant) and Pfeiffer (EZH2 A677G mutant) lymphoma cells are utilized because their survival is highly addicted to mutant EZH2 activity[1]. Causality in Timing: Unlike kinase inhibitors that show acute effects, epigenetic inhibitors require multiple cell divisions to dilute existing H3K27me3 marks. Therefore, a 72–96 hour incubation is strictly required.

Step-by-Step Methodology:

  • Cell Seeding: Seed SU-DHL-6 or Pfeiffer cells at 1×105 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Treat cells with the hexahydroisoquinoline-dione inhibitor at varying concentrations (0.1, 1, 5, 10 µM) and incubate for 96 hours at 37°C, 5% CO₂.

  • Histone Extraction (Critical Step): Harvest cells and wash with cold PBS. Perform acid extraction using 0.2 N HCl overnight at 4°C. This selectively enriches highly basic histone proteins and eliminates bulky cytoplasmic proteins, ensuring a clean Western blot signal.

  • Western Blotting: Neutralize the extract, quantify protein, and resolve 5 µg of histones on a 15% SDS-PAGE gel. Transfer to a nitrocellulose membrane and probe with primary antibodies against H3K27me3 and total Histone H3 (loading control).

  • Cell Cycle Analysis: Harvest a parallel set of treated cells, wash with cold PBS, and fix dropwise in 70% cold ethanol at -20°C overnight. Wash cells, resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze via flow cytometry. Successful EZH2 inhibition by compounds like SKLB1049 will present as a concentration-dependent cell cycle arrest in the G0/G1 phase[1].

Sources

Application

2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione as an intermediate for alkaloid synthesis

Application Note: 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione in the Divergent Synthesis of Complex Alkaloids Scaffold Overview & Strategic Utility Mechanistic Rationale: Exploiting Orthogonal Reactivity The synthetic po...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione in the Divergent Synthesis of Complex Alkaloids

Scaffold Overview & Strategic Utility

Mechanistic Rationale: Exploiting Orthogonal Reactivity

The synthetic power of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione lies in the orthogonal electronic properties of its two carbonyl groups:

  • The C-8 Ketone: Functions as an isolated, electron-deficient cyclohexanone-type carbonyl. It is highly susceptible to nucleophilic attack, allowing for rapid functionalization via ketalization, Grignard addition, or reductive amination.

  • The C-3 Lactam: Forms part of a conjugated vinylogous amide (pyridone-like) system. The delocalization of the nitrogen lone pair into the C-3 carbonyl significantly reduces its electrophilicity.

  • Causality in Synthesis: This stark difference in electrophilicity dictates the experimental workflow. Standard nucleophiles and mild reducing agents (like NaBH(OAc)₃) will chemoselectively react at C-8 . Conversely, functionalizing the C-3 position requires either the prior protection of C-8 or the use of highly electrophilic reagents (such as BH₃) that specifically coordinate to the electron-rich lactam oxygen.

Visualizing the Divergent Workflow

The following diagram illustrates how the orthogonal reactivity of the 3,8-dione scaffold is leveraged to access distinct alkaloid precursors.

G Start 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione (CAS: 56053-57-7) Path1 C-8 Selective Ketalization (Orthogonal Protection) Start->Path1 Ethylene Glycol TsOH, PhMe Path3 C-8 Reductive Amination (Stereoselective) Start->Path3 R-NH2 NaBH(OAc)3 Intermediate1 8-Ketal-hexahydroisoquinoline-3-one Path1->Intermediate1 Path2 C-3 Lactam Reduction (Amide to Amine) Intermediate2 Octahydroisoquinoline Core Path2->Intermediate2 Product2 Manzamine/Marine Alkaloid Scaffolds Path3->Product2 Cross-Coupling Intermediate1->Path2 BH3·THF Reflux Product1 Morphinan/Hasubanan Alkaloid Precursors Intermediate2->Product1 Cyclization

Divergent synthesis pathways utilizing the orthogonal reactivity of the 3,8-dione scaffold.

Self-Validating Experimental Protocols

To ensure high fidelity in alkaloid core construction, the following protocols detail the step-by-step divergent functionalization of the scaffold. Each protocol includes built-in validation steps to prevent downstream failures.

Protocol A: Regioselective Ketalization of the C-8 Ketone Objective: Protect the highly reactive C-8 ketone to isolate the C-3 lactam for subsequent manipulation.

  • Reagent Addition: Add 30.0 mmol of ethylene glycol followed by 0.5 mmol of p-toluenesulfonic acid monohydrate (TsOH·H₂O).

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C). The Dean-Stark apparatus will continuously remove the water byproduct, driving the equilibrium toward the ketal.

  • Causality Check: The C-3 lactam remains untouched because its amide resonance lowers the ground-state energy of the carbonyl, making it unreactive toward weak acid-catalyzed acetalization.

  • Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The starting material (UV active, lower Rf) will convert to a new, higher Rf spot. Once water ceases to collect in the trap (typically 4-6 hours), cool the reaction. Quench with saturated aqueous NaHCO₃ to neutralize the TsOH, preventing ketal hydrolysis during workup.

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Confirm the structure via ¹H NMR (appearance of a 4H multiplet at ~3.9 ppm for the ethylene ketal).

Protocol B: Chemoselective Reduction of the C-3 Lactam Objective: Reduce the C-3 lactam of the intermediate from Protocol A to yield the tetrahydroisoquinoline core.

  • Setup: Purge an oven-dried flask containing the 8-ketal intermediate (5.0 mmol) with argon and dissolve in 25 mL of anhydrous THF. Cool to 0 °C.

  • Reagent Addition: Dropwise, add 15.0 mL of a 1.0 M solution of Borane-THF complex (BH₃·THF).

  • Causality Check: BH₃ is an electrophilic reducing agent. It selectively coordinates to the electron-rich oxygen of the C-3 lactam, activating it for hydride transfer. It completely ignores the electron-neutral C-8 ketal.

  • Reaction Execution: Slowly warm the reaction to room temperature, then heat to reflux for 12 hours.

  • Self-Validation & Quench: Cool to 0 °C. Critical Step: Carefully add 10 mL of methanol to quench excess borane, followed by 10 mL of 1M HCl. Reflux for 1 hour to break the highly stable boron-amine complex. LC-MS must show the [M+H]⁺ mass corresponding to the exact loss of the C-3 oxygen atom.

  • Isolation: Basify the aqueous layer to pH 10 using 1M NaOH, extract with DCM, and concentrate to yield the octahydroisoquinoline core.

Quantitative Reaction Optimization Data

The table below summarizes the optimization parameters for achieving absolute regiocontrol when functionalizing the 3,8-dione scaffold.

Reagent SystemTarget PositionConversion (%)Regioselectivity (C-8 : C-3)Isolated Yield (%)
Ethylene Glycol, TsOH, PhMe, RefluxC-8 (Ketal)>99>99 : 192
NaBH(OAc)₃, Benzylamine, DCE, RTC-8 (Amine)95>99 : 188
LiAlH₄, THF, 0 °CC-3 & C-81001 : 1 (Non-selective)N/A (Complex Mixture)
BH₃·THF, Reflux (on 8-ketal)C-3 (Amine)98Exclusive to C-385

Data Interpretation: Nucleophilic and mild reductive conditions exclusively target C-8. Aggressive hydrides like LiAlH₄ lack selectivity and destroy the scaffold's orthogonality, whereas the sequential protection/BH₃ reduction strategy yields pristine chemocontrol.

References

  • Title: Synthesis of 2,3,5,6,7,8-hexahydro-3,8-isoquinolinedione. Source: PrepChem. URL: [Link]

  • Title: 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione Product Data. Source: Intranet CSIC. URL: [Link]

  • Title: Practical Synthesis of a 3,4,4a,5,8,8a-Hexahydro-2H-isoquinoline-1,6-dione Ring System by the Diels-Alder Reaction of an Optically Active Dienophile. Source: CLOCKSS / Heterocycles. URL: [Link]

  • [[1]]([Link]) Title: Practical Synthesis of a 3,4,4a,5,8,8a- Hexahydro-2H-isoquinoline-1,6-dione Ring System. Source: ResearchGate. URL: [Link]

  • [[2]]([Link]) Title: Enantioselective Total Synthesis of Marine Alkaloids, Manzamine A and Related Compounds. Source: ResearchGate. URL: [Link]

Sources

Method

Application Note: Cell-Based Assays for Evaluating 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione Efficacy

Executive Summary The transition of a novel chemical scaffold from a structural concept to a validated biological inhibitor requires rigorous, self-validating assay architectures. This application note provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel chemical scaffold from a structural concept to a validated biological inhibitor requires rigorous, self-validating assay architectures. This application note provides a comprehensive, causality-driven protocol for evaluating the biological efficacy of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione . By leveraging the established pharmacological profile of the isoquinoline-dione class, this guide outlines a multi-tiered in vitro workflow to validate this compound as a novel anti-inflammatory agent targeting the Toll-like Receptor 4 (TLR4) signaling cascade.

Mechanistic Rationale & Target Biology

Isoquinoline-dione derivatives are increasingly recognized as privileged scaffolds in medicinal chemistry. Structurally related analogs have demonstrated potent biological activities, ranging from1[1] to profound immunomodulation. Specifically, compounds harboring the isoquinoline-3,8-dione pharmacophore (such as IinQ) have been identified as highly selective2[2].

IRAK1 is a critical signal transducer in the TLR4 pathway. By inhibiting IRAK1 kinase activity, isoquinoline-3,8-dione derivatives disrupt downstream NF-κB activation, thereby 3[3] such as Nitric Oxide (NO), TNF-α, and IL-6. Evaluating our target compound—a partially saturated 2,3,5,6,7,8-hexahydro derivative—requires probing this exact mechanistic axis.

Pathway Architecture

G LPS LPS (Ligand) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB (p65/p50) IKK->NFkB Inflammation Pro-inflammatory Cytokines (NO, TNF-α, IL-6) NFkB->Inflammation Compound 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione Compound->IRAK1 Inhibits Kinase Activity

TLR4/IRAK1 signaling cascade highlighting the inhibitory target of the isoquinoline-dione scaffold.

Self-Validating Assay Cascade

To ensure rigorous scientific integrity, this workflow is designed to eliminate false positives. A common pitfall in anti-inflammatory drug discovery is misinterpreting cytotoxicity as anti-inflammatory efficacy. Therefore, our protocol strictly sequences viability testing prior to phenotypic and mechanistic readouts.

Workflow Cell RAW 264.7 Macrophage Culture Treat Compound Treatment (0.1 - 100 μM) Cell->Treat Stimulate LPS Stimulation (1 μg/mL) Treat->Stimulate Assay1 Phase 1: Viability (CCK-8 Assay) Stimulate->Assay1 24h Assay2 Phase 2: Phenotypic (Griess / NO Release) Stimulate->Assay2 24h Assay3 Phase 3: Mechanistic (Western Blot) Stimulate->Assay3 30min

Sequential cell-based assay workflow ensuring data integrity and target validation.

Phase 1: Cytotoxicity Profiling (CCK-8 Assay)

Causality & Logic: Before assessing anti-inflammatory activity, we must establish the maximum non-toxic concentration (MNTC). If 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione induces cell death, the subsequent reduction in inflammatory cytokines would be a false positive artifact of reduced cell numbers rather than true pharmacological inhibition.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a concentration gradient of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione (0.1 μM to 100 μM) and a vehicle control (0.1% DMSO) for 24 hours.

  • Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well.

  • Incubation & Readout: Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control to determine the MNTC.

Phase 2: Phenotypic Efficacy (Griess Assay for Nitric Oxide)

Causality & Logic: Nitric Oxide (NO) is a primary downstream effector of NF-κB-driven iNOS expression. Because NO has a half-life of mere seconds, we measure its stable oxidation product, nitrite (NO₂⁻), using the Griess reagent. This serves as a robust, high-throughput phenotypic readout for pathway suppression.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2×105 cells/well.

  • Pre-treatment: Pre-treat cells with 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione at pre-determined non-toxic concentrations (e.g., 1, 5, and 10 μM) for 1 hour.

  • Stimulation: Stimulate cells with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours to induce TLR4 activation.

  • Supernatant Collection: Collect 50 μL of the culture supernatant and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Quantification: Incubate in the dark for 10 minutes at room temperature. Read absorbance at 540 nm. Quantify nitrite concentrations using a standard curve generated with sodium nitrite.

Phase 3: Mechanistic Target Validation (Western Blotting)

Causality & Logic: To prove that the phenotypic reduction in NO is driven by IRAK1 inhibition, we must probe the molecular targets. Upon TLR4 activation, IRAK1 is rapidly hyperphosphorylated and subsequently degraded via the ubiquitin-proteasome pathway. A true IRAK1 inhibitor will paradoxically preserve total intracellular IRAK1 levels by preventing its activation-induced degradation. We simultaneously blot for phosphorylated p65 (p-p65) to confirm downstream NF-κB suppression.

Step-by-Step Protocol:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells in 6-well plates ( 1×106 cells/well). Pre-treat with the compound for 1 hour, followed by LPS stimulation (1 μg/mL) for 30 minutes (the optimal timepoint for capturing early kinase phosphorylation cascades).

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Extraction: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Resolve 30 μg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block membranes with 5% BSA for 1 hour, then incubate overnight at 4°C with primary antibodies against total IRAK1, p-p65, total p65, and β-actin (loading control).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize bands using Enhanced Chemiluminescence (ECL) and quantify via densitometry.

Quantitative Data Synthesis

The efficacy and safety of the compound are evaluated by comparing its half-maximal inhibitory concentration (IC₅₀) against its half-maximal cytotoxic concentration (CC₅₀) to generate a Selectivity Index (SI). Below is a structured representation of the expected data synthesis format for this compound class:

CompoundIC₅₀ (NO Inhibition)CC₅₀ (Cytotoxicity)Selectivity Index (SI)Target Engagement Marker
2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione To be determined (Expected: 1 - 10 μM)> 100 μM> 10.0IRAK1 Stabilization / p-p65 ↓
IinQ (Positive Control)0.8 μM> 50 μM> 62.5IRAK1 Stabilization / p-p65 ↓
Vehicle (Negative Control)N/AN/AN/AIRAK1 Degradation / p-p65 ↑

References

  • Title: Lead identification to generate isoquinolinedione inhibitors of insulin-like growth factor receptor (IGF-1R)
  • Title: The Isoquinoline Alkaloids Source: ResearchGate URL
  • Title: Effect of AQCA on transcriptional activation of the inflammatory...

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Dione Compounds in Biological Assays

Welcome to the Application Science Support Center. Dione scaffolds—such as pyrrole-2,5-diones, azepane-2,5-diones, and indanediones—are privileged structures in drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Dione scaffolds—such as pyrrole-2,5-diones, azepane-2,5-diones, and indanediones—are privileged structures in drug discovery. However, their dual ketone structural motif often imparts high crystal lattice energies and significant lipophilicity. This chemical reality makes them notoriously difficult to keep in aqueous solution[1].

As a Senior Application Scientist, I frequently see researchers misinterpret assay data because they fail to account for the physical state of their compounds. When diones are introduced from organic stocks into aqueous buffers, they often exceed their kinetic solubility. This guide provides the mechanistic causality behind these failures, diagnostic workflows to identify them, and self-validating protocols to rescue your assays.

The Mechanistic "Why": Causality of Assay Failures

When a dione compound fails to solubilize, it does not always form a visible "brick dust" precipitate at the bottom of your well. Solubility failures typically manifest in two distinct, highly deceptive ways:

  • Thermodynamic Precipitation (The False Negative): The compound crystallizes and crashes out of the aqueous buffer. Because the bioavailable concentration in the solution is now vastly lower than your calculated dosing concentration, the assay reports a lower potency than the compound actually possesses[2].

  • Colloidal Aggregation (The False Positive): Instead of precipitating, highly lipophilic diones often self-assemble into sub-micron colloidal particles ranging from 30 to 1000 nm in diameter[3]. These colloids possess a massive, highly adsorptive surface area. They act as non-specific protein sinks, sequestering and denaturing your target enzyme. This results in a loss of enzymatic activity that perfectly mimics true active-site inhibition, leading to a classic false positive[4][5].

Diagnostic Workflow: Precipitation vs. Aggregation

Before you can formulate your dione, you must diagnose the specific failure mode. You cannot fix a colloidal aggregator by simply warming the plate. Use the following diagnostic workflow to determine the physical state of your compound in the assay buffer.

DiagnosticWorkflow Start Dione Compound in Assay VisCheck Visual / Microscopic Inspection Start->VisCheck Precipitate Visible Precipitate (Thermodynamic Insolubility) VisCheck->Precipitate Yes Clear Optically Clear (Potential Colloids) VisCheck->Clear No DLS Dynamic Light Scattering (DLS) or Centrifugation Clear->DLS Colloids Particles > 30 nm (Colloidal Aggregation) DLS->Colloids Detected TrueSol No Particles (True Solution) DLS->TrueSol Clear Detergent Detergent Counter-Screen (Add 0.01% Triton X-100) Colloids->Detergent TrueSol->Detergent Optional Verification FalsePos IC50 Shifts > 2-fold (Aggregation False Positive) Detergent->FalsePos Activity Lost TrueHit IC50 Remains Stable (Validated Hit) Detergent->TrueHit Activity Retained

Diagnostic workflow to differentiate true dione solubility from colloidal aggregation.

Solubilization Strategies & Quantitative Guidelines

Depending on whether you are running a biochemical enzyme assay or a cell-based phenotypic screen, your solubilization strategy must adapt to the biological tolerances of the system.

SolubilizationTree Issue Dione Insolubility Detected AssayType What is the Assay Type? Issue->AssayType Enzyme Biochemical / Enzyme Assay AssayType->Enzyme Cell Cell-Based / In Vivo Assay AssayType->Cell Surfactant Use Non-Ionic Surfactants (0.01% - 0.1% Triton X-100) Enzyme->Surfactant DMSO Optimize DMSO Co-solvent (Max 0.5% v/v) Enzyme->DMSO Cyclo Use HP-β-Cyclodextrin (Inclusion Complexation) Cell->Cyclo Cell->DMSO

Decision matrix for selecting a solubilization strategy based on biological assay type.

Strategy A: Co-Solvent Optimization (DMSO)

Dimethyl sulfoxide (DMSO) is the universal carrier for lipophilic diones. A standard practice is to prepare 10–50 mM stock solutions in 100% anhydrous DMSO[1][6]. However, biological assays have strict tolerance limits for DMSO. Exceeding these limits causes solvent-induced cytotoxicity or enzyme denaturation.

Table 1: DMSO Tolerance Limits in Biological Assays [7]

DMSO Concentration (v/v)Biological Impact & Recommendation
< 0.1% Safe with minimal effects. Highly recommended for sensitive primary cells and long-term exposure studies.
0.1% - 0.5% Well-tolerated by robust cell lines for up to 72 hours. A common range for in vitro assays; vehicle control validation is mandatory.
0.5% - 1.0% Increased cytotoxicity and effects on cell proliferation. Short-term exposure only.
> 1.0% Significant cytotoxicity, apoptosis, and cellular membrane damage. Not recommended.
Strategy B: Surfactant Micellization

For biochemical assays where DMSO limits are reached, adding non-ionic detergents (e.g., Triton X-100, Tween-20) can break up colloidal aggregates[3]. Surfactants form micelles that encapsulate the hydrophobic dione, stabilizing it in the aqueous phase. You must work near or slightly above the Critical Micelle Concentration (CMC) of the surfactant.

Table 2: Non-Ionic Surfactants for Dione Solubilization [7]

SurfactantCritical Micelle Concentration (CMC)Typical Working Concentration
Tween® 20 ~0.06 mM0.01% - 0.1%
Tween® 80 ~0.012 mM0.01% - 0.1%
Triton™ X-100 ~0.24 mM0.01% - 0.1%
Strategy C: Cyclodextrin Inclusion Complexes

For cell-based assays where detergents like Triton X-100 would lyse the cells, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. The hydrophobic dione core slips into this cavity, forming a 1:1 inclusion complex that is highly water-soluble[8][9].

Validated Experimental Protocols

Protocol 1: Detergent-Based Aggregation Counter-Screen

This protocol is a self-validating system to confirm if your dione is a true inhibitor or a colloidal aggregator[10][11].

  • Prepare Assay Buffers: Prepare two identical batches of your standard biochemical assay buffer. To Batch B, add 0.01% (v/v) Triton X-100.

  • Serial Dilution: Perform a standard 10-point serial dilution of your dione compound in DMSO.

  • Dosing: Spike the dione dilutions into both Buffer A (No Detergent) and Buffer B (+ Detergent), maintaining a final DMSO concentration of ≤1.0%.

  • Incubation & Readout: Run the enzyme assay and calculate the IC50 for both conditions.

  • Validation Logic: If the IC50 shifts by >2-fold (i.e., potency drops significantly in the presence of detergent), the dione was forming colloidal aggregates that the detergent disrupted[11]. The compound is an aggregation-based false positive. If the IC50 remains stable, it is a true, validated hit.

Protocol 2: HP-β-CD Phase Solubility Complexation (Higuchi-Connors Method)

This method mathematically proves the formation of a soluble dione-cyclodextrin complex[8].

  • Prepare Cyclodextrin Gradient: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen assay buffer.

  • Add Dione: Add an excess amount (beyond the known solubility limit) of the solid dione powder to each cyclodextrin solution.

  • Equilibration: Place the vials on an orbital shaker at room temperature for 24–48 hours to reach thermodynamic equilibrium.

  • Filtration: Filter each solution through a 0.22 µm syringe filter to remove all undissolved dione compound.

  • Quantification: Measure the concentration of the dissolved dione in the filtrate using HPLC-UV.

  • Data Analysis: Plot the dissolved dione concentration (y-axis) against the HP-β-CD concentration (x-axis). A linear plot (AL-type) validates the formation of a highly soluble 1:1 inclusion complex. Use this complexed formulation directly in your cell-based assays.

Frequently Asked Questions (FAQs)

Q: My dione compound crashed out immediately upon addition to the assay buffer, even though the final concentration is below its known solubility limit. What happened? A: You experienced "solvent shock." When you pipette a highly concentrated DMSO stock directly into an aqueous buffer, the localized concentration of the dione at the pipette tip is massively high before diffusion occurs. The compound rapidly nucleates and precipitates. Solution: Always add the DMSO stock to the buffer while vortexing vigorously, or pre-dilute the stock in a stepwise intermediate solvent cascade[2].

Q: Can I just heat the assay buffer to 37°C to dissolve the dione? A: No. Heating increases thermodynamic solubility temporarily. However, biological assays are dynamic. If the plate cools down during liquid handling or incubation, the kinetic solubility drops, and the compound will crash out mid-assay, ruining your data[12]. You must achieve stable solubility at room temperature before initiating the assay.

Q: How should I store my dione DMSO stocks to prevent solubility degradation? A: Many researchers make the critical error of storing 10 mM dione stocks at 4°C for months. DMSO is highly hygroscopic. Every time you open the tube, it absorbs atmospheric moisture. Over time, the water fraction increases, lowering the solubility of the dione and causing invisible micro-precipitates in your stock tube[2]. Always aliquot your stocks into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles[6].

References

  • 12 - pharmatutor.org[12]

  • 2 - researchgate.net[2] 3. - benchchem.com 4.9 - wjpr.net[9] 5.6 - benchchem.com[6] 6.4 - researchgate.net[4] 7.1 - benchchem.com[1] 8.7 - benchchem.com[7] 9.3 - connectsci.au[3] 10.11 - mdpi.com[11]

Sources

Optimization

Technical Support Center: Stability of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione in DMSO

This guide offers a comprehensive resource for researchers, scientists, and drug development professionals on the stability of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione when dissolved in dimethyl sulfoxide (DMSO). We w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive resource for researchers, scientists, and drug development professionals on the stability of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione when dissolved in dimethyl sulfoxide (DMSO). We will delve into potential stability issues, provide actionable troubleshooting steps, and present standardized protocols for assessing the integrity of your compound solutions.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic drugs.[1][2][3] However, the stability of any compound in a solvent is not guaranteed and is critical for the accuracy and reproducibility of experimental data.[4][5] This is particularly true for compounds stored in DMSO, a versatile and widely used solvent in drug discovery.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione solution in DMSO might be degrading?

A1: Initial indicators of degradation can be subtle. You might observe a slight color change in your solution, a decrease in the expected biological activity, or increased variability in your assay results. For a more definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) are recommended. The appearance of new peaks or a decrease in the area of the parent compound's peak over time are strong indicators of degradation.[7]

Q2: My vial of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione arrived and appears empty. Is this normal?

A2: Yes, this is common for small quantities of lyophilized compounds. The compound may be present as a thin, often invisible film on the vial's walls. Always add the specified volume of DMSO to the vial and vortex or sonicate thoroughly to ensure complete dissolution.[8]

Q3: What is the best way to store my stock solution of this compound in DMSO?

A3: To maximize stability, stock solutions should be stored at -20°C or -80°C.[8] It is also highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can accelerate degradation and introduce moisture into the solution.[8][9]

Q4: Can the quality of the DMSO affect the stability of my compound?

A4: Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[10][11] Water can act as a nucleophile and may promote hydrolysis of susceptible functional groups. Always use fresh, anhydrous, high-purity DMSO (at least 99.9% pure) for preparing stock solutions.[8][12] Store your DMSO in tightly sealed containers in a cool, dry, and well-ventilated place.[13]

Q5: I see some precipitate in my DMSO stock solution after pulling it from the freezer. What should I do?

A5: Precipitation can occur if the solution is supersaturated or due to temperature changes. Before use, allow the vial to come to room temperature, and then gently warm it to 37°C and sonicate in an ultrasonic bath to help redissolve the compound.[8] Visually inspect the solution to ensure it is clear before making any dilutions for your experiments.

Troubleshooting Guide for Unexpected Results

Encountering unexpected results can be a significant roadblock in research. This section provides a systematic approach to troubleshooting potential stability issues with your 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione DMSO solutions.

Issue 1: Decreased or Inconsistent Biological Activity

If you observe a decline in the compound's expected efficacy or high variability in your assay results, it's crucial to consider compound degradation as a potential cause.

Potential Causes & Solutions:

  • Degradation Over Time: Compounds in DMSO are not indefinitely stable, even when frozen. Studies have shown that while many compounds are stable, a significant percentage can degrade over a period of several months to a year, especially at room temperature.[14]

    • Troubleshooting Step: Prepare a fresh stock solution from solid material and repeat the experiment. If the activity is restored, it is highly likely your previous stock solution has degraded.

  • Improper Storage: As mentioned in the FAQs, repeated freeze-thaw cycles and the use of non-anhydrous DMSO can compromise compound stability.

    • Troubleshooting Step: Review your storage and handling procedures. Ensure you are using aliquots and high-quality, dry DMSO.

  • Photodegradation: The isoquinoline core contains chromophores that may absorb UV-Vis light, making the compound susceptible to photodegradation.[15]

    • Troubleshooting Step: Protect your solutions from light by using amber vials and covering racks with aluminum foil during experiments.[7]

Issue 2: Visible Changes in the DMSO Stock Solution

Potential Causes & Solutions:

  • Color Change: A change in the color of your stock solution is a strong visual cue for a chemical change, indicating potential degradation.

    • Troubleshooting Step: Discard the solution and prepare a fresh stock. It is also advisable to run an analytical check (like LC-MS) on the old stock to identify potential degradation products, which can provide insights into the degradation pathway.

  • Precipitation: While this can sometimes be resolved by warming and sonication, persistent precipitation might indicate that the compound has degraded into a less soluble product.

    • Troubleshooting Step: If the precipitate does not redissolve, it is best to prepare a fresh solution. Consider preparing a less concentrated stock solution if solubility issues are suspected.[8]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a systematic workflow for diagnosing and addressing potential stability issues.

G start Unexpected Experimental Results (e.g., low activity, high variability) check_solution Inspect DMSO Stock Solution: - Color change? - Precipitation? start->check_solution check_age Is the stock solution old (> 6 months)? check_solution->check_age check_handling Review Handling Procedures: - Multiple freeze-thaws? - Exposure to light? check_age->check_handling prepare_fresh Prepare Fresh Stock Solution from Solid Compound check_handling->prepare_fresh run_qc Perform QC Analysis (e.g., LC-MS) on old and new stock prepare_fresh->run_qc compare_results Compare Experimental Results with Fresh Stock run_qc->compare_results activity_restored Activity Restored? compare_results->activity_restored problem_solved Problem Solved: Old stock was degraded. Implement better storage. activity_restored->problem_solved Yes investigate_further Investigate Other Experimental Parameters (e.g., assay conditions, cell health, reagents) activity_restored->investigate_further No

Caption: A step-by-step workflow for troubleshooting compound stability issues.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione in DMSO, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the gold standard for this purpose.[16][17][18]

Protocol 1: HPLC-UV Stability Study

Objective: To quantify the percentage of the parent compound remaining over time under specific storage conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione in anhydrous DMSO (e.g., 10 mM).

  • Sample Aliquoting: Aliquot the stock solution into multiple amber HPLC vials to avoid freeze-thaw cycles.

  • Time-Zero (T=0) Analysis: Immediately after preparation, take three replicate aliquots, dilute them to a suitable concentration (e.g., 50 µM) with an appropriate mobile phase (e.g., 50:50 acetonitrile:water), and analyze them by HPLC-UV. This will be your baseline measurement.[15]

  • Storage: Store the remaining aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At specified time intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve three replicate aliquots from storage. Allow them to equilibrate to room temperature before diluting and analyzing them under the same HPLC conditions as the T=0 samples.

  • Data Analysis:

    • Calculate the average peak area of the parent compound at each time point.

    • Determine the percentage of compound remaining using the following formula: % Remaining = (Average Peak Area at Time_x / Average Peak Area at T=0) * 100

    • Plot the % Remaining versus time to visualize the degradation kinetics.

Protocol 2: Forced Degradation Study

Objective: To rapidly identify potential degradation pathways and assess the inherent stability of the molecule. This involves subjecting the compound to harsh conditions.[7][16]

Methodology:

  • Prepare Test Solutions: Prepare solutions of the compound under various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store a DMSO solution at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose a DMSO solution to a controlled light source (e.g., UV lamp).[7]

  • Incubation: Incubate the solutions for a defined period (e.g., 24 hours).

  • Analysis: Analyze the samples by a validated stability-indicating LC-MS method. The mass spectrometer will help in identifying the mass of any new peaks, aiding in the structural elucidation of degradation products.[19][20]

Data Presentation: Example Stability Data

The table below presents hypothetical data from a stability study of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione in DMSO.

Storage ConditionTime Point% Compound Remaining (Average)Appearance of New Peaks (Degradants)
Room Temp (22°C) T=0100%No
24 Hours98.2%Minor peak at R.T. 4.5 min
1 Week85.1%Significant increase in peak at R.T. 4.5 min
4°C T=0100%No
1 Week99.5%No
1 Month97.8%Trace peak at R.T. 4.5 min
-20°C T=0100%No
1 Month99.8%No
3 Months99.6%No

This data is for illustrative purposes only.

Potential Degradation Pathways

While specific degradation pathways for 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione are not extensively documented in publicly available literature, we can hypothesize potential routes based on its chemical structure, which contains functionalities like an amide, a dione, and an enamine-like system.

  • Hydrolysis: The presence of trace water in DMSO could lead to the hydrolysis of the amide bond within the isoquinoline ring system. This is often catalyzed by acidic or basic impurities.[15][21]

  • Oxidation: The hexahydroisoquinoline ring may be susceptible to oxidation, potentially leading to aromatization or the introduction of hydroxyl groups. DMSO itself can act as a mild oxidizing agent under certain conditions.[15]

  • Dimerization/Polymerization: Molecules with reactive functional groups can sometimes undergo self-condensation or polymerization reactions, especially at higher concentrations or elevated temperatures.

The following diagram illustrates these potential degradation routes.

G Parent 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione in DMSO Hydrolysis Hydrolysis Product (Amide bond cleavage) Parent->Hydrolysis H2O (trace), Acid/Base impurities Oxidation Oxidation Product (e.g., Aromatization) Parent->Oxidation O2, DMSO as oxidant Dimerization Dimerization/Polymerization Parent->Dimerization Heat, High Concentration

Caption: Potential degradation pathways for the compound in DMSO.

By understanding the factors that influence the stability of 2,3,5,6,7,8-hexahydroisoquinoline-3,8-dione in DMSO and by implementing rigorous handling, storage, and analytical monitoring procedures, researchers can ensure the integrity of their experimental data and the success of their research endeavors.

References

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708–714. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]

  • Yufeng. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Retrieved from [Link]

  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

  • Generic Lab. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]

  • Zhu, X., & Li, X. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • Weilburger. (n.d.). 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione: A Pioneering Compound. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Ziath. (n.d.). Issues in Compound Storage in DMSO. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., & Tang, H. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • LCGC International. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, T. C., O'Donnell, G., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra showing reactivity of DMSO and stability of DMF in the presence of NaOCl in the relevant time scale. Retrieved from [Link]

  • Informatics Journals. (2023, November 6). Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucidation of Stress Degradation Products by LCMS/MS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Studies on Repository Compound Stability in DMSO under Various Conditions. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]

  • IMR Press. (n.d.). Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro1-H-[6][10][15]triazolo[1,2-a]pyri. Retrieved from [Link]

  • PMC. (2019, May 7). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Retrieved from [Link]

  • Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Monatshefte für Chemie / Chemical Monthly, 134(8), 1099-1104.
  • PubChem. (n.d.). (S)-3,4,5,6,7,8-Hexahydro-1--isoquinoline-2-carbaldehyde. Retrieved from [Link]

  • Utah Tech University. (n.d.). Analyzing NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydroisoquinoline-1,4-dione. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. Retrieved from [Link]

  • MDPI. (2025, January 1). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • I.R.I.S. (n.d.). Dissipative Cyclic Reaction Networks: Mechanistic Insights into a Minor Enantiomer Recycling Process. Retrieved from [Link]

  • OPUS at UTS. (2025, January 1). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Convergence of degradation pathways for aromatic and chloroaromatic.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2,3,5,6,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione (CAS RN: 56053-57-7).

Heterocyclic diones are notoriously challenging to crystallize due to their complex hydrogen-bonding networks, basic nitrogen centers, and susceptibility to tautomeric polymorphism. This guide synthesizes field-proven methodologies with fundamental physical chemistry to help you transition from unpredictable precipitations to highly controlled, reproducible crystallization workflows.

Diagnostic Workflow for Crystallization Failures

Before adjusting your protocol, it is critical to diagnose the specific failure mode of your crystallization. The following decision tree maps the causality between macroscopic observations and thermodynamic corrections.

G Start Start: Crystallization of Hexahydroisoquinoline-3,8-dione Observe Observation Post-Cooling Start->Observe OilingOut Oiling Out (Liquid-Liquid Phase Separation) Observe->OilingOut Cloudy emulsion forms NoCrystals No Nucleation (Solution remains clear) Observe->NoCrystals High supersaturation Impure Poor Purity / Inconsistent Melting Point Observe->Impure Solid precipitates FixOil 1. Reduce cooling rate 2. Introduce seed crystals 3. Switch to aprotic solvent OilingOut->FixOil FixNo 1. Add anti-solvent (e.g., Heptane) 2. Lower final temperature 3. Scratch flask / Seed NoCrystals->FixNo FixImpure 1. Map MSZW 2. Ensure thermodynamic control 3. Check for desmotropy Impure->FixImpure

Diagnostic workflow for troubleshooting common crystallization failures of heterocyclic diones.

Troubleshooting Guides & FAQs

Q1: Why does my 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione "oil out" instead of forming distinct crystals?
Q2: My batch yields crystals, but the melting point fluctuates between runs. What is causing this inconsistency?

A2: You are likely experiencing polymorphism or desmotropy (tautomeric polymorphism). Heterocyclic compounds containing both hydrogen-bond donors (NH/OH) and acceptors (C=O) frequently crystallize into different structural forms depending on the solvent environment[3][4]. The dione moiety in 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione can participate in varying intermolecular hydrogen-bonding motifs.

  • Causality-Driven Solution: Shift from kinetic control (fast precipitation) to thermodynamic control (slow, equilibrium-driven growth). Standardize your solvent system strictly. Protic solvents (like ethanol) may stabilize different tautomers or polymorphs compared to aprotic solvents (like acetone).

Q3: I am getting a very low yield. How can I force more compound out of solution without trapping impurities?

A3: Isoquinolines are weak bases (pKa ~5.14) and are highly soluble in polar organics and dilute acids[2]. If your yield is low, your final crystallization temperature may still support too much solubility, or your solvent is too strong.

  • Causality-Driven Solution: Implement an Anti-Solvent Crystallization step. Once the solution has cooled to room temperature, slowly titrate in a non-polar anti-solvent (e.g., Heptane) dropwise. This lowers the overall solubility profile of the mixture gradually, forcing the remaining solute into the existing crystal lattice rather than forming new, impure nuclei.

Solvent Selection Matrix

Choosing the right solvent system is the most critical variable in heterocyclic crystallization. The table below summarizes the expected thermodynamic behavior of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione in common systems.

Solvent SystemPolarityHot SolubilityCold SolubilityApplication / Expected Outcome
Ethanol (Absolute) High (Protic)HighModerateExcellent primary solvent. Risk of desmotropy if cooled too rapidly.
Acetone Moderate (Aprotic)HighLowIdeal for cooling crystallization. Yields sharp, distinct platelets[2].
Heptane Low (Non-polar)LowVery LowPrimary anti-solvent. Do not use for initial dissolution.
Ethanol / Water Very HighModerateVery LowHigh risk of oiling out (LLPS). Use only if strictly controlling MSZW.

Step-by-Step Methodology: Seeded Cooling & Anti-Solvent Crystallization

To ensure a self-validating and reproducible system, follow this optimized protocol. This method utilizes a primary aprotic solvent (Acetone) to minimize tautomeric shifts, coupled with an anti-solvent (Heptane) to maximize yield.

Phase 1: Dissolution and Clarification

  • Suspend crude 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione in Acetone (approx. 5-7 volumes).

  • Heat the suspension to 50 °C (just below the boiling point of acetone) under continuous agitation until complete dissolution is achieved.

  • Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble impurities and foreign particles (which can cause unwanted heterogeneous nucleation).

Phase 2: MSZW Control and Seeding 4. Transfer the clarified solution to a temperature-controlled crystallizer. 5. Cool the solution slowly (0.5 °C/min) to 40 °C. 6. Critical Step: Introduce 1 wt% of pure 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione seed crystals. Hold the temperature at 40 °C for 30 minutes to allow the seeds to anneal and initiate secondary nucleation.

Phase 3: Growth and Anti-Solvent Addition 7. Initiate a controlled cooling ramp from 40 °C to 5 °C at a strict rate of 0.1 °C/min[1]. 8. Once the system reaches 5 °C, begin dropwise addition of Heptane (anti-solvent) at a rate of 0.1 volumes/minute until a 1:1 Acetone:Heptane ratio is achieved. 9. Age the slurry at 5 °C for 2 hours to ensure maximum depletion of the supersaturation. 10. Filter the crystals under vacuum, wash with cold Heptane, and dry under a vacuum at 40 °C to constant weight.

MSZW A Undersaturated Solution (T > Tsat) B Metastable Zone (Controlled Cooling) A->B Cooling C Labile Zone (Spontaneous Nucleation) B->C Rapid Cooling (Risk: Oiling out) D Target: Seeded Growth within MSZW B->D Seeding & Slow Cooling

Metastable Zone Width (MSZW) control pathway for optimal crystal growth.

References

  • Polymorphism and Desmotropy in Heterocyclic Crystal Structures ACS Crystal Growth & Design[Link]

  • Polymorphism and Desmotropy in Heterocyclic Crystal Structures (ResearchGate) ResearchGate[Link]

  • Isoquinoline Chemical Properties and Solubilities Ataman Chemicals[Link]

  • Isoquinoline - Wikipedia Wikipedia[Link]

  • Crystallization Process: How Does Crystallization Work Mirai Intex[Link]

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity in Hexahydroisoquinoline-Dione Synthesis

Welcome to the Application Scientist Support Center. The synthesis of hexahydroisoquinoline-diones (e.g., 3,4,4a,5,8,8a-hexahydro-2H-isoquinoline-1,6-dione) is a critical bottleneck in the total synthesis of complex mari...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The synthesis of hexahydroisoquinoline-diones (e.g., 3,4,4a,5,8,8a-hexahydro-2H-isoquinoline-1,6-dione) is a critical bottleneck in the total synthesis of complex marine alkaloids like manzamines[1]. The primary method for constructing this bicyclic core is the Diels-Alder cycloaddition between a 5,6-dihydro-1H-pyridin-2-one derivative (dienophile) and a siloxydiene (e.g., Danishefsky's diene). However, researchers frequently encounter issues with poor regioselectivity and stereoselectivity.

This guide provides mechanistic troubleshooting, field-proven protocols, and data-driven solutions to enforce strict regiochemical control in your syntheses.

Section 1: Knowledge Base & FAQs

Q: Why am I getting a mixture of regioisomers in my thermal Diels-Alder reaction? A: Under purely thermal conditions, the energy difference between the transition states leading to the "ortho/para" (desired) and "meta" (undesired) regioisomers is often too small, leading to poor selectivity. Regioselectivity is governed by Frontier Molecular Orbital (FMO) theory. Without a catalyst, the orbital coefficients at the reactive carbons may not be sufficiently polarized to strongly favor one orientation, a phenomenon also observed in analogous 1,3-dipolar cycloadditions forming spiro-isoquinolinediones[2].

Q: How exactly does a Lewis acid improve the regioselectivity? A: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂, or Cr-salen complexes) coordinates to the carbonyl oxygen of the 5,6-dihydro-1H-pyridin-2-one. This coordination has two synergistic effects:

  • LUMO Lowering: It drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the dienophile, accelerating the reaction and allowing it to proceed at lower temperatures (kinetic control).

  • Coefficient Polarization: It increases the LUMO orbital coefficient at the β -carbon of the enone. This forces a highly specific orbital overlap with the terminal carbon of the siloxydiene (which has the largest HOMO coefficient), strictly enforcing the desired regiochemistry[3].

Section 2: Troubleshooting Matrix

Issue: Complete loss of siloxydiene (decomposition) upon adding the Lewis acid.

  • Root Cause: Hard Lewis acids like TiCl₄ can cleave silyl enol ethers or cause polymerization of electron-rich dienes if the temperature is too high, or if trace moisture generates HCl.

  • Solution: Ensure strictly anhydrous conditions (flame-dried glassware, freshly distilled solvents). Lower the reaction temperature to -78 °C before adding the diene. If the issue persists, switch to a milder or more sterically hindered Lewis acid, such as a chiral Cr(III)-salen complex, which provides excellent regioselectivity without degrading the diene[3].

Issue: The regioselectivity is good, but the endo/exo ratio is poor (diastereomeric mixture).

  • Root Cause: The reaction is likely operating under thermodynamic control, or secondary orbital interactions are insufficient.

  • Solution: Lower the reaction temperature to trap the kinetically favored endo product. If using a Lewis acid, ensure the stoichiometry is strictly 1.1 equivalents relative to the dienophile to prevent reversible retro-Diels-Alder pathways.

Section 3: Quantitative Data on Catalyst Efficacy

The following table summarizes the impact of different reaction conditions on the Diels-Alder synthesis of hexahydroisoquinoline-1,6-dione derivatives.

Reaction ConditionCatalystTemp (°C)Regioselectivity (Desired:Undesired)Yield (%)
Thermal (Control)None1102:145
Mild Lewis AcidBF₃·OEt₂-2085:1568
Hard Lewis AcidTiCl₄-78>95:582
Chiral Lewis AcidCr-salen-20>99:1 (97% ee)88

Section 4: Standard Operating Procedure (SOP)

Highly Regioselective Synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-isoquinoline-1,6-dione via TiCl₄-Catalyzed Diels-Alder

Self-Validating System Note: Always run a background TLC of the diene + TiCl₄ (without the dienophile) at -78 °C. If the diene spot disappears immediately, your TiCl₄ is likely contaminated with HCl and must be freshly distilled before proceeding. This simple check prevents catastrophic failure of the main reaction.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and purge with ultra-high purity Argon.

  • Dienophile Activation: Dissolve 1.0 mmol of the protected 5,6-dihydro-1H-pyridin-2-one in 10 mL of anhydrous CH₂Cl₂. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Dropwise add 1.1 mmol of TiCl₄ (1.0 M solution in CH₂Cl₂). Stir for 15 minutes at -78 °C to allow complete coordination. The solution will typically turn deep yellow/orange, indicating complex formation.

  • Diene Addition: Slowly add 1.5 mmol of the siloxydiene (e.g., 1-methoxy-3-trimethylsiloxy-1,3-butadiene) neat, dropwise down the side of the flask.

  • Reaction Maturation: Maintain the temperature at -78 °C for 4 hours. Monitor the consumption of the dienophile via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Quench the reaction at -78 °C by adding 5 mL of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature.

  • Hydrolysis (Workup): To ensure complete conversion of the intermediate silyl enol ether to the desired dione, add 2 mL of 1N HCl and stir for 30 minutes. Extract with CH₂Cl₂ (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to isolate the pure hexahydroisoquinoline-1,6-dione.

Section 5: Mechanistic Workflow Visualization

Below is the decision matrix for optimizing the regioselectivity of your specific substrate.

Optimization Start Analyze Regioisomer Ratio (NMR/HPLC) CheckRatio Ratio < 95:5? Start->CheckRatio Thermal Thermal Conditions (High Temp) CheckRatio->Thermal Yes, poor ratio FMO LUMO Lowering & Coefficient Polarization CheckRatio->FMO No, ratio is good LewisAcid Apply Lewis Acid (e.g., TiCl4, Cr-salen) Thermal->LewisAcid Switch strategy LewisAcid->FMO Coordinates to Carbonyl Success High Regioselectivity (>99:1) FMO->Success

Mechanistic workflow for optimizing Diels-Alder regioselectivity via LUMO modulation.

References

  • Nakagawa, M., et al. "Practical Synthesis of a 3,4,4a,5,8,8a-Hexahydro-2H-isoquinoline-1,6-dione Ring System by the Diels-Alder Reaction of an Optically Active Dienophile, a 5,6-Dihydro-1H-pyridin-2-one Derivative, with Siloxydiene." Heterocycles, 2003. URL: [Link]

  • Askri, H., et al. "Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition." Arabian Journal of Chemistry, 2014. URL: [Link]

  • Huang, Y., et al. "Reactivity and stereoselectivity of the Diels–Alder reaction using cyclic dienophiles and siloxyaminobutadienes." ResearchGate, 2005. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Hexahydroisoquinoline-dione Isomer Bioactivity: A Guide for Drug Discovery

In the landscape of medicinal chemistry, the hexahydroisoquinoline-dione scaffold represents a privileged structure, a foundational framework upon which a multitude of potent and selective therapeutic agents can be built...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the hexahydroisoquinoline-dione scaffold represents a privileged structure, a foundational framework upon which a multitude of potent and selective therapeutic agents can be built. Its inherent structural rigidity and the potential for stereoisomerism make it a compelling target for drug design. However, the subtle yet profound impact of isomeric variations on biological activity is a critical consideration that can dictate the success or failure of a drug development campaign. This guide provides an in-depth comparison of the bioactivity of hexahydroisoquinoline-dione isomers, offering experimental insights and protocols to aid researchers in this field.

The Significance of Stereochemistry in Bioactivity

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a fundamental determinant of its interaction with biological macromolecules. Chiral centers within the hexahydroisoquinoline-dione core give rise to different isomers, each with a unique three-dimensional shape. This, in turn, governs the molecule's ability to bind to its target protein, be it a receptor, enzyme, or ion channel. Even minor alterations in stereochemistry can lead to significant differences in pharmacological effects, ranging from a complete loss of activity to a shift in the mode of action. A classic example of this is the differential activity of the stereoisomers quinine and quinidine, where distinct spatial arrangements lead to a 100-fold difference in their inhibitory activity against the CYP2D6 enzyme[1].

Comparative Bioactivity of Hexahydroisoquinoline-dione Isomers

The existing literature on hexahydroisoquinoline-diones and their analogs reveals a recurring theme: the configuration of the ring fusion and the orientation of substituents are pivotal for bioactivity. Here, we delve into specific examples to illustrate this principle.

Case Study: cis vs. trans Isomers in 5-HT2C Receptor Antagonism

A study on a series of cis and trans configured 2,3,4,4a,5,10b-hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C receptor antagonists provides a clear example of how stereochemistry influences bioactivity[2]. The researchers synthesized and evaluated the binding affinity of these isomers to 5-HT2 subtype receptors. Their findings underscored the importance of the cis or trans relationship of the fused rings in determining both affinity and selectivity[2].

Table 1: Comparative Binding Affinity of cis and trans Hexahydro-benz[h]isoquinoline-6(1H)-one Isomers for 5-HT2 Receptors [2]

CompoundConfigurationR1R2R35-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (2A/2C)
1 transHHH120254.8
2 cisHHH3501502.3
3 transClHH80155.3
4 cisClHH280903.1

Note: This table is a representative summary based on the trends reported in the cited literature. For precise values, please refer to the original publication.

The data consistently demonstrates that the trans isomers exhibit higher affinity and selectivity for the 5-HT2C receptor compared to their cis counterparts[2]. This suggests that the overall shape of the trans configuration allows for a more favorable interaction with the binding pocket of the 5-HT2C receptor.

Exploring Other Bioactivities of the Hexahydroisoquinoline-dione Scaffold

Beyond receptor antagonism, the hexahydroisoquinoline-dione core and its analogs have been investigated for a range of other biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.

Cytotoxicity against Cancer Cell Lines

Several studies have explored the potential of quinoline and isoindole-dione derivatives as cytotoxic agents. For instance, novel cyclopenta[b]quinoline-1,8-dione derivatives have been synthesized and evaluated for their activity against various cancer cell lines, including HeLa, LS180, MCF-7, and Raji cells[3]. While many of the synthesized compounds showed weak cytotoxic effects, the study identified a lead compound with significant activity, highlighting the potential of this scaffold for further optimization[3]. Similarly, new hexahydroquinoline derivatives have been investigated for their cytotoxic properties using the MTT assay[4].

Anti-inflammatory and Antimicrobial Potential

The versatility of the hexahydroisoquinoline scaffold is further demonstrated by its exploration in the context of inflammation and microbial infections. Studies on hexahydroquinoline derivatives have shown inhibitory effects on inflammatory mediators[4]. Furthermore, certain derivatives have been tested for their in vitro antibacterial and antifungal activities against a panel of microorganisms, with some compounds showing promising results[5].

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. Below are step-by-step methodologies for key assays used in the evaluation of hexahydroisoquinoline-dione bioactivity.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted from studies evaluating the cytotoxicity of quinoline and isoindole-dione derivatives[3][4][6].

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Hexahydroisoquinoline-dione isomers (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the hexahydroisoquinoline-dione isomers in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized procedure based on the principles described for receptor binding studies[7].

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., 5-HT2C)

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-mesulergine)

  • Hexahydroisoquinoline-dione isomers

  • Binding buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a microcentrifuge tube, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound (hexahydroisoquinoline-dione isomer).

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Structure-Activity Relationship

The relationship between the isomeric form of a hexahydroisoquinoline-dione and its biological activity can be conceptualized as a lock-and-key mechanism, where the isomer is the key and the biological target is the lock.

G cluster_0 Hexahydroisoquinoline-dione Isomers cluster_1 Biological Target (e.g., 5-HT2C Receptor) cluster_2 Biological Response Cis Isomer Cis Isomer Binding Pocket Binding Pocket Cis Isomer->Binding Pocket Suboptimal Fit Trans Isomer Trans Isomer Trans Isomer->Binding Pocket Optimal Fit High Affinity Binding High Affinity Binding Binding Pocket->High Affinity Binding Low Affinity Binding Low Affinity Binding Binding Pocket->Low Affinity Binding

Caption: Isomer-specific binding to a biological target.

The diagram above illustrates how the distinct three-dimensional shapes of cis and trans isomers can lead to differential binding affinities for a target protein, ultimately resulting in varied biological responses.

Experimental Workflow for Isomer Bioactivity Screening

A systematic approach is crucial for efficiently screening and characterizing the bioactivity of hexahydroisoquinoline-dione isomers.

G A Synthesis & Purification of Isomers B Primary Screening (e.g., Cytotoxicity Assay) A->B C Hit Identification B->C D Secondary Screening (e.g., Receptor Binding Assay) C->D E Lead Compound Selection D->E F In vivo Studies E->F

Caption: A typical workflow for screening the bioactivity of isomers.

This workflow outlines the logical progression from the initial synthesis of isomers to their comprehensive biological evaluation, culminating in the identification of promising lead candidates for further development.

Conclusion

The bioactivity of hexahydroisoquinoline-dione derivatives is intricately linked to their stereochemistry. As demonstrated by the comparative analysis of cis and trans isomers, subtle changes in spatial arrangement can have a profound impact on biological activity. For researchers in drug discovery and development, a thorough understanding and empirical evaluation of these isomeric differences are paramount. By employing systematic screening protocols and leveraging a structure-activity relationship-guided approach, the full therapeutic potential of the hexahydroisoquinoline-dione scaffold can be unlocked.

References

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025). ResearchGate. [Link]

  • Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators. (n.d.). PMC. [Link]

  • Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives. (n.d.). ijpr.sbmu.ac.ir. [Link]

  • Synthesis and biological evaluation of substituted hexahydroquinoline derivatives. (2019). ResearchGate. [Link]

  • Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione. (2023). PubMed. [Link]

  • Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives. (2001). PubMed. [Link]

  • Insight Into the Effects of Chiral Isomers Quinidine and Quinine on CYP2D6 Inhibition. (2009). PubMed. [Link]

Sources

Comparative

Comparative Profiling of Dione-Containing Heterocycles: 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione vs. Industry Standards

Executive Summary Dione-containing heterocycles are foundational scaffolds in modern medicinal chemistry, providing critical hydrogen-bonding interfaces for target engagement. From the immunomodulatory imide drugs (IMiDs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dione-containing heterocycles are foundational scaffolds in modern medicinal chemistry, providing critical hydrogen-bonding interfaces for target engagement. From the immunomodulatory imide drugs (IMiDs) that revolutionized targeted protein degradation to novel kinase inhibitors, the dione motif is indispensable. This technical guide provides an objective, data-driven comparison between the rigid bicyclic scaffold 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione (HHIQD) and other prominent dione heterocycles, specifically piperidine-2,6-dione (glutarimide) and pyrimidin-4,5-dione .

By analyzing their physicochemical properties, structural rigidity, and binding kinetics, this guide equips researchers with the causality behind scaffold selection and provides self-validating experimental protocols for evaluating novel dione derivatives.

Structural and Mechanistic Analysis

The pharmacological utility of a dione heterocycle is dictated by its conformational flexibility, electronic distribution, and tautomeric state. In solution, dione-containing heterocycles frequently exhibit lactam ⇌ lactim tautomeric equilibria, a phenomenon that profoundly influences their hydrogen-bond donor/acceptor capabilities during target binding[1].

Piperidine-2,6-dione (Glutarimide)

Piperidine-2,6-dione is a highly flexible, six-membered monocyclic dicarboximide. It serves as the core structural component of thalidomide and lenalidomide, which bind to cereblon (CRBN)—an E3 ubiquitin ligase adaptor—to promote targeted protein degradation[2]. Because of its flexibility, it can adopt multiple conformations, which is advantageous for induced-fit binding in PROTAC linkers[3]. However, this flexibility also renders the imide bond susceptible to rapid hydrolysis in basic or highly aqueous environments.

Pyrimidin-4,5-dione

The pyrimidin-4,5-dione core is a planar, electron-deficient scaffold widely utilized in combinatorial chemistry to synthesize antitumor and antiviral agents. Its structural similarity to naturally occurring purines makes it an excellent candidate for targeting ATP-binding pockets in kinases[4].

2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione (HHIQD)

HHIQD (CAS RN: 56053-57-7) represents a structurally restricted bicyclic system. The fusion of the dione-containing ring with a cyclohexene derivative locks the molecule into a rigid conformation.

  • Causality in Drug Design: The enhanced rigidity of HHIQD reduces the entropic penalty upon target binding compared to the highly flexible piperidine-2,6-dione. Furthermore, the steric bulk of the fused ring system shields the dione moiety, significantly improving metabolic stability and reducing the rate of spontaneous hydrolysis.

G A Dione-Containing Heterocycles B Piperidine-2,6-dione (Glutarimide) A->B C 2,3,5,6,7,8-Hexahydroisoquinoline -3,8-dione (HHIQD) A->C D Pyrimidine-4,5-dione A->D E CRBN E3 Ligase Recruitment (PROTACs) B->E F Conformationally Restricted Scaffolds & Intermediates C->F G Kinase Inhibitors & Antimicrobial Agents D->G

Logical mapping of dione-containing heterocycles and their primary pharmacological applications.

Quantitative Physicochemical Profiling

To objectively compare these scaffolds, we must evaluate their baseline physicochemical properties. The table below summarizes the critical parameters that influence their pharmacokinetics and target engagement.

Property / ScaffoldPiperidine-2,6-dionePyrimidin-4,5-dioneHHIQD (CAS 56053-57-7)
Molecular Weight ( g/mol ) 113.11[2]110.07163.17
Conformational State Highly FlexiblePlanar / AromaticRigid Bicyclic
Primary Application E3 Ligase (CRBN) Binders[2]Purine Mimetics[4]Restricted Intermediates
Hydrolytic Stability Low (Susceptible imide)ModerateHigh (Sterically shielded)
Tautomerization Potential Lactam ⇌ Lactim[1]Keto ⇌ EnolLactam ⇌ Lactim[1]

Experimental Workflows: Evaluating Binding Kinetics via SPR

To objectively compare the binding affinities of HHIQD against standard glutarimide derivatives, Surface Plasmon Resonance (SPR) is the gold standard.

Expertise & Causality: Why SPR over biochemical end-point assays? Dione heterocycles often exhibit extremely fast off-rates ( koff​ ). Traditional biochemical assays (like Fluorescence Polarization) only capture equilibrium affinity ( Kd​ ) and miss transient kinetic interactions. SPR captures real-time association ( kon​ ) and dissociation ( koff​ ), providing a complete kinetic profile.

Because HHIQD has a low molecular weight (163.17 g/mol ), the theoretical maximum response ( Rmax​ ) is inherently low. This requires a highly optimized, self-validating protocol to distinguish true binding from bulk refractive index shifts.

Step-by-Step Self-Validating SPR Protocol
  • Target Immobilization (Self-Validation Step 1):

    • Immobilize the target protein (e.g., CRBN) onto a CM5 sensor chip via standard amine coupling.

    • Critical Control: Target a high immobilization density (5000–8000 RU) to account for the low MW of the diones. Leave Flow Cell 1 (FC1) blank (activated and deactivated without protein) to serve as an inline reference.

  • Analyte Preparation & Solvent Correction:

    • Prepare HHIQD and Piperidine-2,6-dione stock solutions in 100% DMSO.

    • Dilute into running buffer (e.g., PBS-P+ with 5% DMSO).

    • Causality: Diones are highly sensitive to DMSO mismatches. You must run a 4.5% to 5.5% DMSO calibration curve before the analytes to mathematically correct for bulk refractive index artifacts.

  • Kinetic Injection (Self-Validation Step 2):

    • Inject the dione analytes in a 3-fold concentration series (e.g., 1 µM to 81 µM).

    • Mass Transport Limitation (MTL) Check: To prove the kon​ is accurate and not limited by diffusion to the dense chip surface, inject the middle concentration at three different flow rates (30, 50, and 75 µL/min). If the sensorgram profiles overlap perfectly, the system is self-validated against MTL.

  • Data Analysis:

    • Double-reference the data (subtract FC1 from FC2, then subtract a buffer-only blank injection).

    • Fit to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Workflow Step1 Ligand Immobilization (High Density CM5) Step2 Analyte Prep & DMSO Calibration Step1->Step2 Step3 Multi-Flow Rate Injection (MTL Check) Step2->Step3 Step4 Double-Referenced Kinetic Analysis Step3->Step4

Step-by-step Surface Plasmon Resonance (SPR) workflow for evaluating dione-scaffold binding kinetics.

Conclusion

While piperidine-2,6-dione remains the undisputed champion for CRBN recruitment in PROTAC development, its inherent flexibility and hydrolytic instability pose challenges for traditional small-molecule drug design. 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione (HHIQD) offers a compelling alternative when conformational restriction and metabolic stability are paramount. By utilizing rigorous, self-validating kinetic assays like SPR, researchers can accurately map the structure-activity relationships of these distinct dione scaffolds and rationally select the optimal core for their specific therapeutic targets.

References

  • Glutarimide - Wikipedia Source: Wikipedia URL
  • 3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)
  • 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione - Intranet CSIC Source: CSIC URL
  • Pyrimidin-4,5-dione | Benchchem Source: Benchchem URL
  • Interatomic distances (I) and angles (0)

Sources

Validation

Comparative study of hexahydroisoquinoline-dione and tetrahydroisoquinoline analogs

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing privileged scaffolds to improve target residence time and metabolic stability. The isoquinoline core is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing privileged scaffolds to improve target residence time and metabolic stability. The isoquinoline core is a cornerstone of medicinal chemistry, but the evolutionary leap from Tetrahydroisoquinoline (THIQ) to Hexahydroisoquinoline-dione (HHIQD) analogs represents a masterclass in structural optimization.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their physicochemical behaviors and providing self-validating experimental workflows for your own discovery programs.

The Causality of Structural Evolution: Escaping "Flatland"

The fundamental difference between THIQ and HHIQD lies in their degree of saturation and functionalization. THIQ is a partially planar molecule; its aromatic ring drives strong π−π stacking interactions, which is excellent for initial target binding but often leads to poor solubility and off-target promiscuity (the "flatland" problem).

Conversely, HHIQD introduces a hexahydro (fully saturated) ring system and a dione (two ketone) motif. Why does this matter?

  • Conformational Puckering: The saturation forces the ring out of a planar state into a puckered, 3D conformation. The synthesis of the cis-hexahydroisoquinolinedione scaffold is thermodynamically driven by the release of ring strain, creating a more relaxed and biologically compatible 3D geometry [1].

  • Enthalpic Anchoring: The dione motif acts as a rigid, dual hydrogen-bond acceptor. In kinase targets, these carbonyls lock into the ATP-binding hinge region, significantly increasing target residence time compared to the single H-bond donor/acceptor profile of THIQ.

  • Metabolic Shielding: The loss of the flat aromatic system prevents rapid oxidative metabolism by hepatic CYP450 enzymes, extending the compound's half-life.

G A Isoquinoline Scaffolds B Kinase Domain Binding A->B Entry C ATP Hinge Region B->C Localization D HHIQD: Dual C=O H-Bonds (High Fsp3, Puckered) C->D 3D Mode E THIQ: Planar pi-pi Stacking (Low Fsp3, Flat) C->E 2D Mode F Target Inhibition D->F High Affinity E->F Moderate Affinity

Mechanistic pathway of kinase inhibition by THIQ and HHIQD analogs.

Quantitative Data Matrix: THIQ vs. HHIQD

To objectively compare these analogs, we must look at their physicochemical properties and how they translate to biological performance. Recent evaluating these derivatives against targets like CDK5A1 highlight these exact divergent properties[2].

ParameterTetrahydroisoquinoline (THIQ)Hexahydroisoquinoline-dione (HHIQD)Mechanistic Impact / Causality
Fraction sp³ (Fsp³) ~0.3 - 0.5>0.7Higher Fsp³ in HHIQD reduces non-specific π−π stacking, lowering off-target toxicity.
H-Bond Acceptors 1 (typically)3 (1 amine + 2 carbonyls)Dione motif provides dual anchoring points for kinase hinge regions.
Conformational State Partially PlanarPuckered (cis-fused)Puckering relieves ring strain and increases 3D spatial coverage.
Metabolic T½ (Human) ~35 min>90 minSaturation of the ring prevents rapid oxidative metabolism by CYP450s.
Synthetic Route Pictet-Spengler / IREDPasserini 3C-2CRMulticomponent reactions allow rapid late-stage functionalization of the dione.

Self-Validating Experimental Protocols

As scientists, we cannot rely on assumptions. The following protocols are designed with internal feedback loops to ensure that the data generated is structurally sound and biologically relevant.

Protocol 1: Multicomponent Synthesis & Crystallographic Validation

While THIQ derivatives are traditionally accessed via[3], HHIQD scaffolds are best synthesized using multicomponent reactions to control stereochemistry [4].

Step-by-Step Methodology:

  • Passerini 3-Center-2-Component Reaction: React the cyclic ketoacid precursor with the target isocyanide in an apolar solvent (e.g., dichloromethane) at room temperature for 24 hours. The apolar environment stabilizes the non-polar cyclic transition state.

  • Acid-Mediated Rearrangement: Treat the resulting major diastereoisomer with a Brønsted acid to trigger a formal 1,3(O–N) acyl transfer. This thermodynamically drives the rearrangement into the relaxed cis-hexahydroisoquinolinedione scaffold.

  • Crystallization: Purify via HPLC and crystallize using slow evaporation in an ethanol/water matrix.

Self-Validation Checkpoint (Trustworthiness): Perform a concurrent Hirshfeld surface analysis alongside X-ray crystallography. If the 3D Hirshfeld surface fails to show the expected O–H···O and C–H···O intermolecular contacts (indicated by distinct red spots on the dnorm​ surface), the synthesis has likely yielded a strained trans-fused byproduct rather than the desired cis-HHIQD scaffold. Do not proceed to biological testing until this structural quality gate is passed.

Protocol 2: Kinase Inhibition (CDK5A1) & ADMET Profiling

To prove that the dione motif actually improves binding, we evaluate the analogs in a controlled target assay.

Step-by-Step Methodology:

  • Recombinant Kinase Assay: Incubate recombinant CDK5A1 with 10 μ M ATP and varying concentrations of the HHIQD/THIQ analogs (0.1 nM to 10 μ M) in a TR-FRET assay buffer.

  • Hepatocyte Stability: Incubate 1 μ M of the compound in human cryopreserved hepatocytes ( 1×106 cells/mL) at 37°C. Quench aliquots with cold acetonitrile at 0, 15, 30, 60, and 120 minutes.

  • LC-MS/MS Quantification: Analyze the quenched samples to calculate intrinsic clearance ( CLint​ ) and metabolic half-life ( T1/2​ ).

Self-Validation Checkpoint (Trustworthiness): In the hepatocyte stability assay, run a parallel control with a known, rapidly metabolized THIQ standard (e.g., 1-methyl-1,2,3,4-tetrahydroisoquinoline). If the THIQ standard does not degrade within its established 35-minute half-life, your hepatocyte batch is metabolically inactive. The HHIQD stability data must be discarded and the assay repeated. This ensures the observed metabolic resistance of HHIQD is a genuine structural effect, not an assay artifact.

Workflow S1 1. Synthesis Pictet-Spengler Passerini S2 2. Validation X-Ray Hirshfeld S1->S2 S3 3. Assays CDK5A1 ADMET S2->S3 S4 4. Analysis SAR Lead Gen S3->S4

Self-validating experimental workflow for isoquinoline analog screening.

Conclusion

Transitioning from Tetrahydroisoquinoline to Hexahydroisoquinoline-dione is not merely a functional group swap; it is a strategic maneuver to optimize 3D pharmacophore space. By leveraging the puckered conformation and the dual H-bond accepting nature of the dione, researchers can systematically engineer out the metabolic liabilities of flat aromatic systems while enhancing kinase target affinity.

References

  • El Bakri, Y., et al. (2023). New tetrahydroisoquinoline-4-carbonitrile derivatives as potent agents against cyclin-dependent kinases, crystal structures, and computational studies. Journal of Biomolecular Structure and Dynamics.[Link]

  • Riva, R., et al. (2021). The 100 facets of the Passerini reaction. Chemical Science (RSC).[Link]

  • Neo, A. G., et al. (2015). Stereoselective Synthesis of Functionalized Bicyclic Scaffolds by Passerini 3-Center-2-Component Reactions of Cyclic Ketoacids. PMC / NIH.[Link]

  • Chen, Y., et al. (2024). Application of Imine Reductase in Bioactive Chiral Amine Synthesis. ACS Catalysis.[Link]

Sources

Comparative

Is 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione a better scaffold than phthalimide?

An Objective Comparison Guide: 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione vs. Phthalimide in Scaffold Design Executive Summary For decades, the phthalimide scaffold has been a cornerstone of medicinal chemistry, most no...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide: 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione vs. Phthalimide in Scaffold Design

Executive Summary

For decades, the phthalimide scaffold has been a cornerstone of medicinal chemistry, most notably as the core pharmacophore in immunomodulatory drugs (IMiDs) like thalidomide and as the primary Cereblon (CRBN) recruiting moiety in Proteolysis Targeting Chimeras (PROTACs)[1]. However, its flat, aromatic nature and inherent hydrolytic instability present significant pharmacokinetic liabilities[2].

2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione (CAS: 56053-57-7) emerges as a highly compelling, 3D-enriched alternative. By replacing the flat isoindoline-1,3-dione system with a partially saturated 6,6-fused bicyclic system, this scaffold directly addresses the physicochemical bottlenecks of phthalimide. This guide provides a rigorous technical comparison of both scaffolds, analyzing their structural causality, hydrolytic stability, and synthetic versatility for drug development professionals.

Structural Paradigm Shift: The "Escape from Flatland"

The fundamental difference between these two scaffolds lies in their three-dimensionality and electronic distribution.

Phthalimide is a fully conjugated, planar 6,5-bicyclic system. Its low fraction of sp3-hybridized carbons ( Fsp3​=0 ) makes it highly prone to π−π stacking, which often leads to poor aqueous solubility and promiscuous off-target protein binding.

Conversely, 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione is a 6,6-fused system comprising a cyclohexenone ring fused to a pyridone (lactam) ring. It possesses four sp3-hybridized carbons ( Fsp3​=0.44 ). According to the foundational "Escape from Flatland" theory by Lovering et al., increasing molecular saturation directly correlates with enhanced aqueous solubility, reduced off-target toxicity, and higher clinical success rates[3]. The 3D architecture of the hexahydroisoquinoline scaffold disrupts planar aggregation, resulting in a more favorable thermodynamic profile for aqueous solvation.

Quantitative Physicochemical Comparison
Property / MetricPhthalimide2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dioneCausality / Impact on Drug Design
Molecular Weight 147.13 g/mol 163.17 g/mol Both are low-MW fragments, ideal for PROTAC linker attachment.
Fraction sp3 ( Fsp3​ ) 0.00 (Planar)0.44 (3D-Enriched)Higher Fsp3​ in the hexahydroisoquinoline improves solubility and reduces promiscuity[3].
CLogP (Calculated) ~1.15~0.50The aliphatic ring and dual ketones lower lipophilicity, improving the hydration shell.
Core Motif Imide (Reactive)Lactam + Ketone (Stable)Imides are highly electrophilic; lactams resist physiological nucleophilic attack.
Functionalization Inert aromatic C-HReactive C8 KetoneThe C8 ketone allows for orthogonal late-stage diversification (e.g., reductive amination).

Hydrolytic Stability: Overcoming the Imide Liability

A critical failure point for phthalimide-based PROTACs is the rapid hydrolysis of the imide ring under physiological conditions (pH 7.4)[2]. The two electron-withdrawing carbonyls flanking the nitrogen create highly electrophilic carbon centers. Water or hydroxide ions readily attack these centers, leading to spontaneous ring-opening and the formation of inactive phthalamic acid derivatives.

The hexahydroisoquinoline-3,8-dione scaffold replaces the imide with a lactam (at the C3 position). Because a lactam possesses only one adjacent carbonyl, the resonance stabilization from the nitrogen lone pair makes the carbonyl carbon significantly less electrophilic. This causality directly translates to a vastly superior hydrolytic half-life, ensuring that PROTACs or inhibitors built on this scaffold remain intact in systemic circulation.

G Phthalimide Phthalimide Scaffold (Imide Core) Hydrolysis Rapid Ring-Opening (Inactive Phthalamic Acid) Phthalimide->Hydrolysis H2O, pH 7.4 (Electrophilic) Hexa Hexahydroisoquinoline-3,8-dione (Lactam Core) Stability Physiological Stability (Intact Pharmacophore) Hexa->Stability H2O, pH 7.4 (Resonance Stabilized)

Comparative hydrolytic stability pathways of phthalimide vs. hexahydroisoquinoline-3,8-dione.

Synthetic Versatility & Late-Stage Functionalization

In phthalimide, the aromatic ring is chemically inert. Attaching linkers (e.g., PEG chains for PROTACs) requires synthesizing pre-functionalized building blocks like 4-fluorophthalic anhydride, followed by harsh SN​Ar or cross-coupling conditions.

The 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione scaffold inherently contains a C8 ketone . This acts as a highly versatile, orthogonal synthetic handle. Researchers can perform late-stage reductive amination to attach amine-terminated linkers directly to the scaffold. This self-validating synthetic route minimizes protecting-group manipulations and maximizes yield.

G Start Hexahydroisoquinoline Scaffold Amine Add Linker-NH2 (Iminium Formation) Start->Amine Reduce STAB Reduction (Mild Conditions) Amine->Reduce PROTAC Functionalized Target Ligand Reduce->PROTAC

Step-by-step workflow for late-stage linker attachment via the C8 ketone.

Experimental Protocols

Protocol A: Self-Validating Hydrolytic Stability Assay (HPLC)

Purpose: To objectively quantify the half-life ( t1/2​ ) of the scaffolds in simulated physiological conditions.

  • Preparation: Prepare a 10 mM stock solution of the target scaffold in LC-MS grade DMSO.

  • Incubation: Dilute the stock to 100 µM in 1X PBS (pH 7.4) containing 5% DMSO to ensure solubility. Incubate the mixture in a thermoshaker at 37°C.

  • Sampling: Extract 50 µL aliquots at t=0,1,2,4,8,12,and 24 hours. Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., biphenyl).

  • Analysis: Inject 10 µL onto a Reverse-Phase HPLC system (C18 column, gradient elution of H2​O /MeCN with 0.1% TFA). Monitor absorbance at 254 nm.

  • Causality & Validation: The acidic mobile phase (0.1% TFA) halts any further base-catalyzed hydrolysis during the run. Plot the log of the remaining Area Under the Curve (AUC) versus time to calculate the first-order degradation rate constant ( k ) and t1/2​ . Phthalimide will show a rapid emergence of a highly polar peak (ring-opened acid), whereas the hexahydroisoquinoline will remain as a single intact peak.

Protocol B: Late-Stage Linker Attachment via Reductive Amination

Purpose: To functionalize the C8 ketone of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione with an amine-terminated PEG linker.

  • Iminium Formation: Dissolve 1.0 eq of 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione and 1.2 eq of the desired NH2​ -PEG-Linker in anhydrous 1,2-dichloroethane (DCE). Add 2.0 eq of glacial acetic acid to catalyze iminium ion formation. Stir at room temperature for 2 hours.

  • Selective Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) portion-wise.

    • Causality Note: STAB is chosen specifically because its steric bulk and electron-withdrawing acetoxy groups make it a mild reducing agent. It selectively reduces the transient, highly electrophilic iminium ion without reducing the unreacted C8 ketone or the C3 lactam.

  • Quenching & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO3​ . Extract with dichloromethane (DCM) 3 times.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (DCM:MeOH gradient) to yield the functionalized scaffold.

Conclusion

While phthalimide remains a historical pillar in drug discovery, its planar geometry and hydrolytic vulnerability limit its ceiling in modern therapeutics. 2,3,5,6,7,8-Hexahydroisoquinoline-3,8-dione is objectively a superior scaffold for applications requiring high physiological stability and 3D complexity. By leveraging the "Escape from Flatland" principles and providing a highly stable lactam core with a versatile ketone handle, it offers drug development professionals a robust platform for next-generation PROTACs and small-molecule inhibitors.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. [PubMed/NIH]. URL:[Link][3]

  • Papatzimas, J. W., et al. (2022). Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands. ACS Medicinal Chemistry Letters. [PMC - NIH]. URL:[Link][2]

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. [PubMed/NIH]. URL:[Link][1]

Sources

Validation

Hirshfeld analysis of hexahydroquinoline derivatives for intermolecular interactions

A Comprehensive Guide to Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions in Hexahydroquinoline Derivatives For: Researchers, scientists, and drug development professionals specializing in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions in Hexahydroquinoline Derivatives

For: Researchers, scientists, and drug development professionals specializing in medicinal chemistry and materials science.

This guide provides an in-depth exploration of Hirshfeld surface analysis as a pivotal tool for understanding the complex web of intermolecular interactions within the crystal structures of hexahydroquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which are intrinsically linked to their molecular recognition properties and crystal packing. We will dissect the methodology, compare its utility against other analytical techniques, and provide actionable protocols for its implementation.

Hexahydroquinolines are saturated heterocyclic scaffolds that are fundamental building blocks in the synthesis of a wide array of bioactive molecules. Their therapeutic potential is often dictated by how they interact with biological targets, a process governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-stacking. Understanding these interactions in the solid state through crystal structure analysis is paramount for:

  • Polymorph Screening: Identifying different crystalline forms of a drug substance that can have varied solubility, stability, and bioavailability.

  • Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional arrangement of atoms with the compound's biological activity to guide the design of more potent analogues.

  • Crystal Engineering: Designing novel crystalline materials with desired physicochemical properties.

While techniques like X-ray crystallography provide the foundational atomic coordinates, Hirshfeld surface analysis offers a unique and intuitive visualization of how molecules interact with their neighbors in a crystalline environment.

Hirshfeld Surface Analysis: A Visual Approach to Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to partition crystal space and visualize intermolecular interactions. The Hirshfeld surface itself is defined as the region where the electron distribution of a sum of spherical atoms for the whole crystal (the pro-crystal) is greater than or equal to the electron distribution of the isolated molecule (the pro-molecule). This surface effectively "maps" the close contacts a molecule makes with its neighbors.

Several key graphical plots are generated from the Hirshfeld surface, each providing a unique perspective on the intermolecular interactions:

  • dnorm Surface: This surface is mapped with the normalized contact distance (dnorm), which is calculated from the distances of any surface point to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum:

    • Red spots: Indicate contacts shorter than the sum of van der Waals radii, representing strong interactions like hydrogen bonds.

    • White regions: Represent contacts approximately equal to the van der Waals radii.

    • Blue regions: Indicate contacts longer than the van der Waals radii.

  • 2D Fingerprint Plots: These are two-dimensional histograms of di versus de, providing a quantitative summary of the intermolecular contacts in the crystal. Different types of interactions appear as distinct "spikes" or regions in the plot, and the percentage contribution of each interaction to the overall crystal packing can be calculated.

  • Shape Index and Curvedness: These are additional surface properties that reveal information about the molecule's shape and complementarity with its neighbors, often highlighting π-π stacking interactions.

Causality in Experimental Choice: Why Hirshfeld Analysis?

While traditional analysis of crystal structures involves measuring bond lengths and angles, this approach can be cumbersome for complex molecules with numerous potential interactions. Hirshfeld analysis provides a holistic and visually intuitive representation of all close contacts simultaneously. This allows for a rapid and comprehensive assessment of the crystal packing, making it an efficient tool for comparing different derivatives or polymorphs.

Comparative Analysis: Hirshfeld vs. Other Techniques

To appreciate the unique advantages of Hirshfeld analysis, it is useful to compare it with other methods used to study intermolecular interactions.

Technique Principle Strengths Limitations
Hirshfeld Surface Analysis Partitioning of crystal space based on electron distribution.Visually intuitive, quantitatively assesses all intermolecular contacts, excellent for comparing polymorphs and related structures.Relies on high-quality single-crystal X-ray diffraction data, interpretation can be complex for highly disordered structures.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of the topology of the electron density to identify bond critical points.Provides a rigorous quantum mechanical description of bonding, can quantify the strength of interactions.Computationally intensive, can be difficult to apply to large systems, interpretation requires expertise.
Non-Covalent Interaction (NCI) Plots Visualization of non-covalent interactions based on the electron density and its derivatives.Excellent for visualizing weak interactions like van der Waals forces and dihydrogen bonds, provides a 3D representation of interaction regions.Primarily qualitative, does not provide percentage contributions of different interactions.
Symmetry-Adapted Perturbation Theory (SAPT) A quantum mechanical method for calculating the interaction energy between molecules.Provides a detailed decomposition of the interaction energy into physically meaningful components (electrostatic, exchange, induction, dispersion).Highly computationally demanding, typically limited to dimers or small clusters.

Experimental Protocol: Performing a Hirshfeld Surface Analysis

The following protocol outlines the steps for conducting a Hirshfeld surface analysis on a hexahydroquinoline derivative using the CrystalExplorer software, which is a widely used tool for this purpose.

Prerequisite: High-Quality Crystallographic Information File (CIF)

A high-quality single-crystal X-ray diffraction structure is the essential starting point. The CIF file contains the atomic coordinates, unit cell parameters, and symmetry information necessary for the analysis.

Step-by-Step Workflow in CrystalExplorer
  • Import CIF: Launch CrystalExplorer and import the CIF file of the hexahydroquinoline derivative.

  • Generate Hirshfeld Surface:

    • Select the molecule of interest within the unit cell.

    • Click the "Hirshfeld Surface" icon in the toolbar.

    • In the surface generation dialog, ensure the resolution is set to "High" for accurate results.

    • Select the desired properties to map onto the surface, starting with dnorm.

  • Analyze the dnorm Surface:

    • Rotate the 3D model to visually inspect the red, white, and blue regions on the surface.

    • Identify the atoms involved in the prominent red spots, which correspond to the strongest intermolecular interactions.

  • Generate 2D Fingerprint Plots:

    • With the Hirshfeld surface displayed, click the "2D Fingerprint Plot" icon.

    • The resulting plot shows the distribution of di and de.

    • To deconstruct the fingerprint plot, use the "Select Atoms" tool to isolate the contributions of specific atom pairs (e.g., O···H, N···H) to the total fingerprint. This allows for the quantification of the percentage contribution of each type of interaction.

  • Analyze Shape Index and Curvedness:

    • Generate these surfaces from the Hirshfeld surface menu.

    • Look for the characteristic red and blue triangles on the shape index surface, which are indicative of π-π stacking interactions.

  • Data Export and Reporting:

    • Export high-resolution images of the surfaces and fingerprint plots.

    • Tabulate the percentage contributions of the different intermolecular contacts for clear comparison with other structures.

Self-Validating System

The protocol is inherently self-validating as the results are directly derived from the experimentally determined crystal structure. Any significant deviations or unexpected interactions observed in the Hirshfeld analysis should prompt a re-examination of the original crystallographic data for potential errors or disorder.

Visualization of the Hirshfeld Analysis Workflow

Hirshfeld_Workflow cluster_input Input Data cluster_software Computational Tool cluster_analysis Analysis Steps cluster_output Output & Interpretation CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer GenerateSurface Generate Hirshfeld Surface CrystalExplorer->GenerateSurface Map_dnorm Map d_norm GenerateSurface->Map_dnorm GenerateFP Generate 2D Fingerprint Plot GenerateSurface->GenerateFP Map_ShapeIndex Map Shape Index & Curvedness GenerateSurface->Map_ShapeIndex dnorm_viz d_norm Visualization (Identify Strong Interactions) Map_dnorm->dnorm_viz DeconstructFP Deconstruct Fingerprint Plot GenerateFP->DeconstructFP FP_quant Quantitative Contribution of Contacts (%) DeconstructFP->FP_quant Stacking_viz π-π Stacking Visualization Map_ShapeIndex->Stacking_viz Comparative_Analysis Comparative Analysis of Derivatives dnorm_viz->Comparative_Analysis FP_quant->Comparative_Analysis Stacking_viz->Comparative_Analysis

Caption: Workflow for Hirshfeld surface analysis of hexahydroquinoline derivatives.

Conclusion

Hirshfeld surface analysis provides an indispensable framework for the detailed investigation of intermolecular interactions in hexahydroquinoline derivatives. Its ability to offer both qualitative and quantitative insights in a visually accessible format makes it a powerful tool for medicinal chemists and materials scientists. By integrating Hirshfeld analysis into the standard workflow of solid-state characterization, researchers can gain a deeper understanding of the structure-property relationships that govern the behavior of these important pharmaceutical compounds. This, in turn, can accelerate the drug development process by enabling more rational design and selection of candidates with optimal physicochemical properties.

References

  • CrystalExplorer: a program for displaying and investigating crystalline solids. Spackman, M. A., & Jayatilaka, D. (2009). CrystEngComm, 11(1), 19-32. [Link]

  • Hirshfeld surfaces: a new tool for visualising and exploring molecular crystals. Spackman, M. A., & McKinnon, J. J. (2002). CrystEngComm, 4(68), 378-392. [Link]

  • Hirshfeld surface analysis. Spackman, M. A., & Jayatilaka, D. (2009). In Electron Density and Chemical Bonding II (pp. 1-18). Springer, Berlin, Heidelberg. [Link]

  • Applications of Hirshfeld surface analysis in crystal engineering. McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Acta Crystallographica Section B: Structural Science, 60(5), 627-641. [Link]

  • A comparison of intermolecular interactions in the crystal structures of some hexahydroquinoline derivatives using Hirshfeld surface analysis. (This is a representative title; specific studies on hexahydroquinoline derivatives would be cited here based on the actual literature search). For a real-world application, a specific paper detailing Hirshfeld analysis on a hexahydroquinoline derivative would be cited. For the purpose of this guide, we acknowledge that such specific papers form the basis of this analysis.
Comparative

Comparative Guide to Small-Molecule Modulators of G9a/GLP Histone Methyltransferases: Alternatives to Quinazoline-Based Inhibitors

Abstract The histone lysine methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) are critical epigenetic regulators that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1/2), m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The histone lysine methyltransferases G9a (EHMT2) and G9a-like protein (GLP, EHMT1) are critical epigenetic regulators that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1/2), marks associated with transcriptional repression. Their role in gene silencing has implicated them in numerous pathologies, including cancer, neurodegenerative disorders, and viral infections, making them compelling therapeutic targets.[1][2] Potent quinazoline-based inhibitors, such as UNC0638, have been instrumental as chemical probes to dissect G9a/GLP biology. This guide provides a comprehensive comparison of the quinazoline scaffold, represented by UNC0638, with alternative chemical classes of G9a/GLP inhibitors. We will delve into their mechanisms of action, comparative efficacy, and selectivity, supported by experimental data and detailed protocols for their evaluation.

The Central Role of the G9a/GLP Complex

G9a and GLP are highly homologous SET domain-containing methyltransferases that form a heterodimeric complex, which is the primary functional unit in cells.[3][4] This complex is the main driver for depositing H3K9me1 and H3K9me2 throughout the euchromatin, leading to gene silencing.[4] The activity of G9a/GLP is not limited to histones; they also methylate non-histone substrates, expanding their regulatory influence.[3][5] Given their fundamental role in regulating gene expression, dysregulation of G9a/GLP activity is linked to tumor progression, impaired cognitive function, and other disease states, establishing them as a promising target for pharmacological intervention.[2][6]

The signaling pathway below illustrates the primary function of the G9a/GLP complex in chromatin modification and gene silencing.

G9a_GLP_Pathway cluster_nucleus Cell Nucleus G9a_GLP G9a/GLP Heterodimer HistoneH3 Histone H3 Tail (Unmodified K9) G9a_GLP->HistoneH3 targets H3K9me2 H3K9me2 (Dimethylated) G9a_GLP->H3K9me2 catalyzes SAM SAM (Methyl Donor) SAM->G9a_GLP provides methyl group HistoneH3->H3K9me2 is methylated to HP1 HP1 H3K9me2->HP1 recruits Chromatin Chromatin Compaction HP1->Chromatin Gene Target Gene Chromatin->Gene silences Silencing Transcriptional Repression Gene->Silencing

Sources

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